molecular formula C11H10O3S B13933691 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Cat. No.: B13933691
M. Wt: 222.26 g/mol
InChI Key: NRHNRBXZIKOWOW-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid ( 2091435-38-8) is a chemical compound with the molecular formula C 11 H 10 O 3 S and a molecular weight of 222.26 g/mol [ ]. This benzo[b]thiophene derivative features a carboxylic acid functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. The benzo[b]thiophene molecular scaffold is a pivotal pharmacophore in the development of novel therapeutic agents [ ]. Recent scientific literature highlights the significant interest in benzo[b]thiophene-based compounds, particularly as inhibitors of Rho family GTPases like RhoA [ ]. The RhoA/ROCK signaling pathway is a validated target for inhibiting tumor growth and metastasis, and derivatives of benzo[b]thiophene-3-carboxylic acid have demonstrated potent anti-proliferative activity, suppressing the migration and invasion of cancer cells such as MDA-MB-231 and promoting apoptosis [ ]. While the specific biological data for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid may be limited, its core structure and functional groups make it a compound of high interest for researchers exploring structure-activity relationships (SAR) and developing new anticancer agents targeting this pathway. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10O3S

Molecular Weight

222.26 g/mol

IUPAC Name

4-methoxy-3-methyl-1-benzothiophene-6-carboxylic acid

InChI

InChI=1S/C11H10O3S/c1-6-5-15-9-4-7(11(12)13)3-8(14-2)10(6)9/h3-5H,1-2H3,(H,12,13)

InChI Key

NRHNRBXZIKOWOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=CC(=CC(=C12)OC)C(=O)O

Origin of Product

United States
Foundational & Exploratory

Physicochemical Properties and Stability Profile of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid: A Comprehensive Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties heavily relies on the strategic deployment of privileged scaffolds. 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) is a highly specialized, rigid heterocyclic building block frequently utilized as a lipophilic bioisostere for indole, benzofuran, and quinoline systems[1][2].

The architectural design of this molecule is not arbitrary; every functional group serves a distinct mechanistic purpose in medicinal chemistry:

  • Benzothiophene Core: Replacing an indole >N-H with a >S atom (a bivalent bioisostere) eliminates a hydrogen bond donor (HBD)[2]. This modification inherently increases membrane permeability, enhances lipophilicity, and completely bypasses Phase II N-glucuronidation, a common metabolic liability of indoles[3].

  • 3-Methyl Substitution: Unsubstituted thiophenes and benzothiophenes are notoriously susceptible to cytochrome P450-mediated oxidation (epoxidation or hydroxylation) at the electron-rich C2 and C3 positions. The strategic placement of a methyl group at C3 provides steric occlusion, effectively blocking this metabolic soft spot and drastically extending the molecule's half-life[3].

  • 4-Methoxy Group: This moiety acts as an electron-donating group via resonance, modulating the electron density of the aromatic system while providing a steric shield that can lock the conformation of adjacent functional groups in the final drug candidate.

  • 6-Carboxylic Acid: Positioned optimally away from the steric bulk of the 3- and 4-substituents, the C6 carboxylate serves as an ideal synthetic vector for amide coupling, esterification, or salt formation to tune aqueous solubility[4].

Physicochemical Profile

Understanding the baseline physicochemical properties is critical for predicting the molecule's behavior in both synthetic workflows and biological assays. The data below synthesizes empirical structural rules with established properties of benzothiophene carboxylates[1][4].

PropertyValue / CharacteristicMechanistic Implication
Molecular Formula C₁₁H₁₀O₃SDefines the exact mass for high-resolution mass spectrometry (HRMS) tracking.
Molecular Weight 222.26 g/mol Low molecular weight allows for significant downstream elaboration without violating Lipinski's Rule of 5.
LogP (Predicted) ~2.8 - 3.2Highly lipophilic core; requires formulation strategies (e.g., DMSO/Tween) for in vitro assays.
pKa (Carboxylic Acid) ~4.0 - 4.5Ionized at physiological pH (7.4), which drastically improves thermodynamic solubility in intestinal fluids.
Topological Polar Surface Area (TPSA) 65.3 ŲExcellent range for passive membrane permeability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 3The single HBD (from the -COOH) is lost upon amide coupling, further increasing lipophilicity.

Stability Profile: Chemical, Thermal, and Metabolic

Benzothiophene carboxylate derivatives are renowned for their exceptional stability profiles. In comparative microsomal stability assays, structurally analogous benzothiophene-2-carboxylic acids have demonstrated zero degradation over 240 minutes, vastly outperforming their phenyl or indole counterparts[4].

Primary Degradation Pathways

Despite its robust nature, the molecule can undergo specific degradation under forced conditions:

  • S-Oxidation: While the aromaticity of the benzothiophene ring reduces the nucleophilicity of the sulfur atom compared to aliphatic sulfides, exposure to strong reactive oxygen species (ROS) or peroxides can yield the corresponding sulfoxide or sulfone.

  • O-Demethylation: Under extreme acidic conditions or via CYP450 (specifically CYP2D6/CYP3A4) enzymatic action, the ether linkage at the 4-position can be cleaved to yield a 4-hydroxy metabolite.

  • Decarboxylation: The 6-carboxylic acid is thermally stable, but prolonged exposure to temperatures exceeding 200°C can induce decarboxylation, releasing CO₂.

StabilityPathways Parent 4-Methoxy-3-methylbenzo[b] thiophene-6-carboxylic acid ODemethyl O-Demethylation (Ether Cleavage) Parent->ODemethyl Strong Acid / CYP450 SOxide S-Oxidation (Sulfoxide Formation) Parent->SOxide Peroxides / ROS Decarbox Decarboxylation (Thermal Degradation) Parent->Decarbox Heat >200°C

Fig 1: Primary chemical and metabolic degradation pathways of the benzothiophene scaffold.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to evaluate the physical and chemical stability of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask Method)

Because the solubility of this compound is heavily pH-dependent (due to the C6-COOH), kinetic solubility (solvent shift) is insufficient. Thermodynamic solubility must be established.

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0 (simulated gastric fluid) and pH 7.4 (simulated intestinal fluid).

  • Saturation: Add an excess of the solid compound (~5 mg) to 1 mL of each buffer in glass HPLC vials.

  • Equilibration: Incubate the vials on a thermoshaker at 37°C and 800 rpm for 24 hours. Causality: 24 hours ensures the solid-liquid equilibrium is fully reached, preventing false-low readings from slow dissolution kinetics.

  • Phase Separation: Centrifuge the samples at 14,000 x g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Quantification: Dilute the supernatant 1:10 in Acetonitrile (to prevent precipitation prior to injection) and analyze via UHPLC-UV against a standard calibration curve (0.1 to 100 µg/mL).

Protocol B: Stability-Indicating Forced Degradation Assay

To validate the compound's shelf-life and identify potential degradants for downstream analytical tracking, a forced degradation study is required.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1.0 mg/mL.

  • Stress Application: Aliquot 1 mL of the stock into four separate vials and apply the following stressors:

    • Acidic: Add 100 µL of 1.0 N HCl.

    • Basic: Add 100 µL of 1.0 N NaOH.

    • Oxidative: Add 100 µL of 30% H₂O₂.

    • Photolytic: Expose to 1.2 million lux hours of UV/Vis light (ICH Q1B standard).

  • Incubation: Seal and incubate the acid, base, and oxidative vials at 40°C for 48 hours.

  • Quenching: Neutralize the acidic vial with 100 µL of 1.0 N NaOH, and the basic vial with 100 µL of 1.0 N HCl. Dilute all samples to a theoretical concentration of 0.1 mg/mL using the mobile phase.

  • Analysis: Inject into a UHPLC-DAD-MS system. Calculate the % recovery of the parent peak and ensure the mass balance (Parent Area + Degradant Areas) equals ~100% of the control. Causality: If mass balance is <90%, it indicates the formation of volatile degradants or species that do not absorb UV light, necessitating orthogonal detection methods like CAD (Charged Aerosol Detection).

ForcedDegradation cluster_stress Stress Conditions (48h at 40°C) Start Prepare 1.0 mg/mL Stock (ACN/Water 50:50) Acid Acidic Stress (0.1N HCl) Start->Acid Base Basic Stress (0.1N NaOH) Start->Base Ox Oxidative Stress (3% H2O2) Start->Ox Photo Photolytic Stress (UV/Vis Light) Start->Photo Quench Neutralize & Dilute to 0.1 mg/mL Acid->Quench Base->Quench Ox->Quench Photo->Quench Analyze UHPLC-DAD-MS Analysis Quench->Analyze Report Calculate % Recovery & Mass Balance Analyze->Report

Fig 2: Stability-indicating forced degradation workflow with mass balance validation.

References

  • BLD Pharm. "4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid - Product Specifications." bldpharm.com.
  • Kaur, A., et al. "Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads." RSC Advances, National Institutes of Health (NIH).
  • Tso, S.C., et al. "Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase." Journal of Biological Chemistry, PubMed.
  • Wang, Y., et al. "Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators." Journal of Medicinal Chemistry, ACS Publications.

Sources

Comprehensive Analytical and Physicochemical Profiling of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter the need to rigorously validate specialized heterocyclic building blocks before they enter complex synthetic pipelines. 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) is a highly functionalized scaffold increasingly utilized in medicinal chemistry. This technical guide provides an in-depth analysis of its exact mass, molecular weight, and the high-resolution mass spectrometry (HRMS) protocols required for its structural validation.

Strategic Importance in Drug Discovery

Benzo[b]thiophene derivatives are privileged structures in pharmacology. They frequently serve as bivalent bioisosteres for indoles and benzofurans, enhancing metabolic stability while modulating receptor binding affinity [2]. The specific substitution pattern of 4-methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid offers unique steric and electronic properties:

  • 6-Carboxylic Acid: Provides an essential synthetic handle for amide coupling, crucial for attaching basic degrons or specific target-binding motifs.

  • 4-Methoxy & 3-Methyl Groups: Induce conformational restriction and tune the electron density of the thiophene core, which can significantly alter the pharmacokinetic profile and target residence time of the resulting drug candidate.

Physicochemical Data & Mass Specifications

Understanding the distinction between average molecular weight and exact (monoisotopic) mass is paramount for analytical validation. The molecular weight (222.26 g/mol ) accounts for the natural isotopic distribution of all elements, heavily influenced by the ~4.25% natural abundance of the 34S isotope. Conversely, the exact mass (222.0351 Da) is calculated using only the most abundant isotopes ( 12C , 1H , 16O , 32S ) and is the critical value used for target identification in HRMS [1].

Table 1: Core Physicochemical and Structural Parameters

ParameterValue
Chemical Name 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid
CAS Registry Number 2091435-38-8
Molecular Formula C₁₁H₁₀O₃S
Molecular Weight (Average) 222.26 g/mol
Exact Mass (Monoisotopic) 222.0351 Da
SMILES String O=C(O)c1cc(OC)c2c(C)csc2c1
LC-HRMS Protocol for Exact Mass Verification

To unequivocally confirm the identity and purity of this building block, a High-Resolution Mass Spectrometry (HRMS) workflow is required [3]. The following protocol is designed as a self-validating system, ensuring that experimental choices directly correlate with the molecule's intrinsic physicochemical properties.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 1.0 mg of the compound and dissolve it in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using a 50:50 Methanol/Water mixture.

    • Causality: Methanol ensures complete solubilization of the hydrophobic benzothiophene core. The subsequent aqueous dilution matches the initial mobile phase conditions, preventing solvent-induced peak distortion (fronting/tailing) during injection.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. Elute using a linear gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic system. The 0.1% formic acid acts as an ion-pairing agent, keeping the carboxylic acid protonated during chromatography to ensure sharp, symmetrical peaks.

  • Ionization (ESI-): Operate the Electrospray Ionization (ESI) source in negative ion mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

    • Causality: The carboxylic acid group (pKa ~4.5) readily loses a proton in the electrospray droplet to form a stable carboxylate anion [M-H]⁻. Negative mode provides a significantly higher signal-to-noise ratio and fewer adducts compared to positive mode for this specific chemotype.

  • High-Resolution Mass Acquisition: Acquire data using a Q-TOF or Orbitrap mass spectrometer at a resolving power of >50,000 (FWHM at m/z 200).

    • Causality: High resolution is mandatory to distinguish the target exact mass from isobaric interferences in complex matrices, ensuring mass accuracy within <2 ppm [4].

  • Data Processing & Isotopic Validation: Extract the ion chromatogram for the deprotonated molecule at m/z 221.0278 (Calculated as 222.0351 Da - 1.0073 Da for the lost proton).

    • Causality (Self-Validating Step): To definitively confirm the structure, analyze the isotopic envelope. Sulfur has a characteristic ~4.25% natural abundance of the 34S isotope. The observation of an A+2 isotopic peak at m/z 223.0236 at approximately 4.5% the intensity of the monoisotopic peak serves as an internal, self-validating check that confirms the presence of the thiophene ring.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of the LC-HRMS validation workflow, highlighting the critical transition from physical sample preparation to high-resolution data validation.

LC_HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18 Column, Gradient Elution) Prep->LC Ionization ESI(-) Ionization (Deprotonation to [M-H]-) LC->Ionization HRMS HRMS Acquisition (Resolution > 50,000) Ionization->HRMS Validation Data Validation (m/z 221.0278 & 34S Isotope Check) HRMS->Validation

Fig 1: LC-HRMS analytical workflow for the exact mass verification of benzo[b]thiophene derivatives.

Conclusion

The precise determination of exact mass and molecular weight is foundational to the application of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid in drug discovery. By employing a rigorously designed LC-HRMS protocol that leverages the molecule's intrinsic physicochemical properties—such as its acidic pKa for negative ionization and its sulfur content for isotopic validation—researchers can ensure the highest level of scientific integrity in their structural elucidations.

References
  • Bidepharm. "CAS:2091435-38-8 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid - 毕得医药". bidepharm.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHisBHsRO-BpSLFwEAyUYQYD9JMACZGxgX29pOspwVQPyRs0Id3pvCTA5WmIcB0xBwCN1aVJj-d0vX688gxw-x6-5rzA3Z8fkkcVCQQWBt_Q08rZ7YgcymljDgVm_15U4C01DK1i0kk3-sh4olMKw=]
  • ACS Publications. "Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators | Journal of Medicinal Chemistry". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrKuWYc9jf7sjVHb12Z1BKDJUqW-UuAY4r-HfZ-nOjUGzlXVbzCfXOS2dSzlBGt6iulg-Ce3K4dmc51mopachW16brjxLsSygS2Hu9rtgLvo8UjOHgQ3sPC6dR_vMJLTQS2865_aHbX4WijmObhkbC]
  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry". resolvemass.ca.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo5HV5jVHYl8pxPf-oX8Tq5w2LVv2UofT3-9AWjXBfs_Bok5R0vRtcK7sEq0r3Fh53YW27_VPKObayTSwhW1U7ZClKR1JPV1pByEk_RF4sC9eP6rKcqDgiE0QouRmh_KCe3wS8t19IBgabaWfAgycNa6kVHQ==]
  • ACS Publications. "Signal Processing Workflow for Suspect Screening in LC × LC-HRMS: Efficient Extraction of Pure Mass Spectra for Identification of Suspects in Complex Samples Using a Mass Filtering Algorithm | Analytical Chemistry". acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1HzP4Ki7Tgok8J-esG2tlqbcIgVgQW6x0xBf2xxa4XtKmZxY-D7qzxm65olNprHR8UymFAVtrpQeZPcWUixKpuulNBPVIriY8HXqprDGky-eF8A48JSoso8tSml2Kf8LxkFVWJxK4evS8G1_jmxez]

Safety data sheet (SDS) and handling guidelines for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic deployment of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) represents a highly specialized building block utilized in the synthesis of novel therapeutics[1]. As a bioisostere for indole, benzofuran, and naphthalene cores, the benzo[b]thiophene system offers unique electronic and steric properties that enhance target binding affinity while mitigating metabolic liabilities[2][3].

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, rigorous safety and handling guidelines (SDS), and a self-validating experimental protocol for its integration into medicinal chemistry workflows.

Physicochemical Profiling & Mechanistic Utility

To effectively utilize this building block, researchers must understand the causality behind its structural features. The benzo[b]thiophene core is a well-documented polarizable scaffold[2]. The strategic placement of substituents on this specific molecule serves distinct mechanistic purposes:

  • 3-Methyl Group: Blocks the highly reactive C3 position of the thiophene ring, preventing unwanted electrophilic aromatic substitution during synthesis and blocking metabolic oxidation (e.g., by CYP450 enzymes) in vivo.

  • 4-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance, enriching the π -system of the aromatic core to strengthen π -cation or π

    π stacking interactions within target protein binding pockets. It also serves as a rigid hydrogen-bond acceptor.
  • 6-Carboxylic Acid: Provides a highly versatile vector for amide coupling, esterification, or heterocycle formation, allowing the scaffold to be appended to larger pharmacophores[4].

Quantitative Data Summary
PropertySpecification
Compound Name 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid
CAS Registry Number 2091435-38-8[1]
Molecular Formula C₁₁H₁₀O₃S[1]
Molecular Weight 222.26 g/mol [1]
SMILES String O=C(C1=CC(OC)=C(C(C)=CS2)C2=C1)O[1]
Appearance Solid powder (typical for functionalized benzothiophenes)
Storage Temperature 2-8°C (Recommended for long-term stability)

Safety Data Sheet (SDS) & Handling Guidelines

As a specialized research chemical, 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid must be handled under the precautionary principle. While exhaustive toxicological data may not be fully established for every novel derivative, structurally analogous benzo[b]thiophene carboxylic acids exhibit specific hazard profiles[1][5].

Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): May cause skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation due to the acidic nature of the 6-carboxylic acid moiety.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if dust is inhaled.

Handling & Storage Causality
  • Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture. Causality: Electron-rich thiophene derivatives can undergo slow photo-oxidation or degradation when exposed to ambient light and atmospheric oxygen over extended periods.

  • Engineering Controls: Handle exclusively within a certified laboratory fume hood. Causality: The compound is a fine powder; localized exhaust ventilation prevents the inhalation of aerosolized particulates.

  • PPE: Nitrile gloves, safety goggles, and a standard laboratory coat are mandatory.

G Start Compound Receipt CAS 2091435-38-8 Storage Storage Protocol 2-8°C, Dark, Dry Start->Storage Immediate PPE Don PPE Nitrile Gloves, Fume Hood Storage->PPE Prior to use Weighing Weighing & Transfer Use Anti-static Spatula PPE->Weighing In controlled environment Spill Spill Protocol Sweep & Dispose as Hazardous Weighing->Spill If accidental release

Figure 1: Safety and handling decision tree for benzo[b]thiophene derivatives.

Experimental Workflows: Self-Validating Amide Coupling

The most frequent application of this compound is the functionalization of the 6-carboxylic acid to form an amide linkage with a target amine. Because the aromatic ring is electron-rich and sterically hindered by the adjacent 4-methoxy group, standard coupling reagents (like EDC/HOBt) often yield sluggish reactions.

We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). HATU generates a highly reactive 7-azabenzotriazole active ester, which accelerates aminolysis and overcomes steric barriers.

Step-by-Step Protocol
  • Preparation: In an oven-dried, argon-purged reaction vial, dissolve 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical; trace water will competitively hydrolyze the highly reactive HATU active ester back to the starting acid.

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes, then warm to room temperature.

    • Self-Validation Checkpoint: Before proceeding to step 3, extract a 1 µL aliquot, quench it in 100 µL of methanol, and inject it into an LC-MS. Validation: The complete disappearance of the parent acid mass (m/z 221.0 [M-H]-) and the appearance of the methyl ester (m/z 237.06 [M+H]+) or the HOAt-adduct confirms that the carboxylic acid has been successfully activated. If unreacted acid remains, verify the quality of your DIPEA, as degraded base fails to deprotonate the acid sufficiently.

  • Aminolysis: Once activation is validated, add the desired primary or secondary amine (1.2 equiv). Stir at room temperature for 2–12 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography or preparative HPLC.

G Acid Benzo[b]thiophene 6-Carboxylic Acid Activation Activation HATU / DIPEA / DMF Acid->Activation 0°C to RT, 15 min Amine Amine Addition Primary/Secondary Activation->Amine Active Ester Formed Product Target Amide (Bioactive Scaffold) Amine->Product RT, 2-12 hrs Purification Purification Prep-HPLC / Flash Product->Purification Workup

Figure 2: Self-validating amide coupling workflow for functionalizing the 6-carboxylic acid.

References

  • A review on the synthesis and biological relevance of benzo[b]thiophene derivatives Source: ResearchGate URL:[Link][2]

  • Bioisosterism in Medicinal Chemistry Source: ResearchGate URL:[Link][3]

  • Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Review Article Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties Source: Semantic Scholar URL:[Link][4]

Sources

Early investigation and mechanism of action of methoxy-methylbenzothiophene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early Investigation and Mechanism of Action of Methoxy-Methylbenzothiophene Derivatives

Abstract

The benzothiophene ring system, a fusion of benzene and thiophene, represents a privileged scaffold in medicinal chemistry, integral to the structure of several marketed drugs.[1] Its unique electronic and structural properties facilitate diverse interactions with biological targets, making it a fertile ground for drug discovery.[1] This guide provides a senior application scientist's perspective on the early investigation and mechanistic elucidation of a specific subclass: methoxy- and methyl-substituted benzothiophene derivatives. We will dissect the foundational synthetic strategies, the rationale behind initial screening cascades, and the detailed experimental workflows used to uncover their mechanisms of action. This exploration will be anchored by two prominent case studies: the development of benzothiophenes as Selective Estrogen Receptor Modulators (SERMs) and as potent tubulin polymerization inhibitors. Through detailed protocols, data-driven structure-activity relationship (SAR) analyses, and pathway visualizations, this document serves as a technical resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile heterocyclic core.

Part 1: The Benzothiophene Scaffold: A Privileged Structure in Medicinal Chemistry

Introduction to the Benzothiophene Core

Benzothiophene is an aromatic heterocyclic compound that has garnered significant interest in both academic and industrial research.[2] Its rigid, planar structure and the presence of an electron-rich sulfur atom are key features that contribute to its ability to function as a versatile pharmacophore.[1] This scaffold is found in a variety of clinically significant drugs, including the anti-osteoporosis agent Raloxifene, the anti-asthma medication Zileuton, and the antifungal Sertaconazole, underscoring its therapeutic relevance.[1][3] The strategic placement of substituents, such as methoxy and methyl groups, allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties, enabling the optimization of its interaction with specific biological targets.

Physicochemical Properties and Role in Drug-Target Interactions

The biological activity of the benzothiophene core is intrinsically linked to its physicochemical nature. The aromatic system allows for crucial π-π stacking interactions with aromatic residues in protein binding pockets.[1] The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, further anchoring the molecule to its target. The overall planarity of the bicyclic system often allows it to fit snugly into hydrophobic clefts on protein surfaces. The addition of methoxy (-OCH₃) and methyl (-CH₃) groups modifies these properties in predictable ways:

  • Methoxy Groups: Introduce a polar, hydrogen bond-accepting oxygen atom while also donating electron density to the aromatic ring, potentially influencing binding affinity and metabolic stability.

  • Methyl Groups: Increase lipophilicity and provide steric bulk, which can enhance binding by displacing water molecules (the hydrophobic effect) or create selectivity by preventing binding to off-targets. The reactivity of the benzothiophene core can be higher with a methyl group at the 2-position.[4]

Overview of Therapeutic Applications

The structural versatility of substituted benzothiophenes has led to their exploration across a wide array of therapeutic areas.[5] Beyond their well-established role as SERMs, these derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) modulating agents.[1][2] This broad spectrum of activity arises from the ability of the substituted benzothiophene scaffold to interact with a diverse set of protein targets, including enzymes, nuclear receptors, and structural proteins.[2][3]

Part 2: Synthetic Strategies and Early Investigational Workflow

Foundational Synthesis of the Benzothiophene Ring System

The construction of the core benzothiophene scaffold is a critical first step in the development of these derivatives. A variety of synthetic methodologies are available, with the choice often depending on the desired substitution pattern. Common strategies include transition-metal-catalyzed reactions and electrophilic cyclizations.[1] One classical and effective method involves the nucleophilic chloro cyclocondensation of a substituted cinnamic acid with thionyl chloride to directly afford the benzothiophene nucleus.[6] Another approach involves the reaction of a substituted benzonitrile with methyl thioglycolate.[7]

Introduction of Methoxy and Methyl Substituents

Methoxy and methyl groups can be introduced either by using appropriately substituted starting materials (e.g., methoxy-substituted benzaldehydes or cinnamic acids) or by functionalizing the benzothiophene core post-synthesis.[8][9] For instance, electrophilic substitution reactions like Friedel-Crafts acetylation or Vilsmeier-Haack formylation can be directed by existing methoxy groups on the benzene portion of the scaffold.[9]

A Generalized Workflow for Library Synthesis and Initial Screening

A systematic approach is essential for the early investigation of a new chemical series. The workflow typically begins with the synthesis of a focused library of compounds, followed by a cascade of in vitro assays to identify hits and elucidate their preliminary mechanism of action.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening Cascade cluster_2 Hit-to-Lead Optimization S1 Rational Design & Selection of Starting Materials S2 Core Scaffold Synthesis (e.g., Cyclocondensation) S1->S2 S3 Diversification via Substituent Introduction (Methoxy, Methyl, etc.) S2->S3 S4 Purification & Structural Confirmation (NMR, MS) S3->S4 B1 Primary Screen: Phenotypic Assay (e.g., Cell Viability) S4->B1 B2 Secondary Screen: Target-Based Assay (e.g., Enzyme Inhibition, Receptor Binding) B1->B2 B3 Selectivity Profiling (Against related targets) B2->B3 H1 Structure-Activity Relationship (SAR) Analysis B3->H1 H2 Lead Compound Selection H1->H2

Caption: Generalized workflow for synthesis and initial screening.

Part 3: Mechanism of Action I: Selective Estrogen Receptor Modulators (SERMs)

Case Study: The Development of Raloxifene and Arzoxifene

The benzothiophene class of SERMs is exemplified by raloxifene, a drug approved for the prevention and treatment of postmenopausal osteoporosis and to reduce the risk of invasive breast cancer.[10] Its development was a landmark in establishing that a single molecule could have tissue-specific estrogenic (agonist) and antiestrogenic (antagonist) effects.[11] Arzoxifene, a close analog of raloxifene, was developed as a next-generation SERM with potentially improved oral bioavailability and a more ideal SERM profile.[12] Although it showed promise in early trials, it was ultimately found to be inferior to tamoxifen for breast cancer treatment.[12][13] The investigation of these molecules provides a quintessential example of the SERM mechanism.

Molecular Mechanism: Differential Modulation of Estrogen Receptor α (ERα)

SERMs exert their effects by binding to the estrogen receptor (ERα), a nuclear hormone receptor. The tissue-specific outcome (agonist vs. antagonist) depends on the final conformation of the ERα-ligand complex.[11]

  • In Breast and Uterine Tissue (Antagonism): When a benzothiophene SERM like raloxifene binds to ERα, its bulky side chain repositions a key alpha-helix (Helix 12) in the ligand-binding domain. This new conformation prevents the binding of co-activator proteins that are necessary for gene transcription. The result is a blockade of estrogen-stimulated growth signals.[11]

  • In Bone Tissue (Agonism): In bone cells, the same ERα-SERM complex recruits a different set of co-regulatory proteins (co-activators specific to bone tissue). This allows for the transcription of genes that promote bone density maintenance, mimicking the beneficial effects of estrogen.[10]

G cluster_0 Breast/Uterine Cell cluster_1 Bone Cell (Osteoblast) SERM Benzothiophene SERM (e.g., Raloxifene) ER_A ERα SERM->ER_A Complex_A SERM-ERα Complex (Antagonist Conformation) Coactivator_A Co-activator Binding Blocked Complex_A->Coactivator_A Gene_A Gene Transcription (e.g., for proliferation) INHIBITED Complex_A->Gene_A SERM_B Benzothiophene SERM (e.g., Raloxifene) ER_B ERα SERM_B->ER_B Complex_B SERM-ERα Complex (Agonist Conformation) Coactivator_B Bone-specific Co-activator Binding Complex_B->Coactivator_B Gene_B Gene Transcription (e.g., for bone maintenance) ACTIVATED Coactivator_B->Gene_B

Caption: Tissue-specific mechanism of benzothiophene SERMs.

Key Experimental Protocols for SERM Investigation

Protocol 3.3.1: Competitive Estrogen Receptor Binding Assay

  • Principle: To determine the affinity of the test compound for the estrogen receptor by measuring its ability to displace a radiolabeled estrogen ligand (e.g., [³H]-estradiol).

  • Methodology:

    • Prepare a source of ERα (e.g., from recombinant sources or uterine cytosol).

    • Incubate a fixed concentration of ERα and [³H]-estradiol with varying concentrations of the test compound.

    • After incubation to equilibrium, separate the bound from unbound radioligand (e.g., using hydroxylapatite or filter binding).

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and subsequently the binding affinity (Ki).

  • Causality: This assay is a direct measure of target engagement. High binding affinity is a prerequisite for potent SERM activity but does not distinguish between agonism and antagonism.

Protocol 3.3.2: MCF-7 Breast Cancer Cell Proliferation Assay

  • Principle: To measure the effect of the compound on the proliferation of an estrogen-dependent human breast cancer cell line (MCF-7).

  • Methodology:

    • Culture MCF-7 cells in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.

    • Seed cells in 96-well plates and allow them to attach.

    • Treat cells with varying concentrations of the test compound, alone (to test for agonist activity) or in the presence of a fixed concentration of estradiol (to test for antagonist activity).

    • Incubate for 3-5 days.

    • Assess cell proliferation using a viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).

    • Calculate EC₅₀ (for agonism) or IC₅₀ (for antagonism) values.

  • Causality: This is a functional cellular assay that directly tests the desired antiestrogenic effect in a relevant cancer cell model.

Structure-Activity Relationship (SAR) for Benzothiophene-Based SERMs

The development of raloxifene and related compounds has generated a wealth of SAR data.[14]

  • Core Scaffold: The 2-phenyl-benzothiophene core is essential for high-affinity ER binding.

  • Phenolic Hydroxyls: The hydroxyl groups at the 6-position of the benzothiophene and the 4'-position of the 2-phenyl ring are critical for ERα binding, mimicking the phenolic hydroxyls of estradiol.

  • Basic Side Chain: A basic amine side chain (e.g., the piperidine ring) is a hallmark of SERMs. Its length and orientation are critical for determining the antagonist versus agonist profile by influencing the positioning of Helix 12.[15]

Part 4: Mechanism of Action II: Tubulin Polymerization Inhibitors

Introduction to Microtubules as an Anticancer Target

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and the mitotic spindle.[16] Their critical role in cell division makes them a prime target for anticancer drugs. Agents that disrupt microtubule dynamics can arrest cells in mitosis (specifically the G2/M phase), ultimately leading to programmed cell death (apoptosis).

Molecular Mechanism: Binding to the Colchicine Site and Disruption of Microtubule Dynamics

A series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been identified as potent inhibitors of tubulin polymerization.[16]

  • Mechanism: These compounds bind to the colchicine-binding site on β-tubulin.

  • Consequence: This binding event introduces a "kink" in the tubulin dimer, preventing its incorporation into growing microtubules. This shifts the dynamic equilibrium from polymerization to depolymerization, leading to the collapse of the microtubule network and the mitotic spindle. The cell, unable to properly segregate its chromosomes, arrests in the G2/M phase of the cell cycle and undergoes apoptosis.[16]

G Tubulin α/β-Tubulin Dimers MT Dynamic Microtubules (Polymerization ↔ Depolymerization) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Division Cell Division (Anaphase) Spindle->Division Arrest G2/M Phase Arrest Spindle->Arrest Disrupted Compound Methoxy-Methyl- Benzothiophene (Tubulin Inhibitor) ColchicineSite Colchicine Site on β-Tubulin Compound->ColchicineSite Binds to Block Polymerization Blocked ColchicineSite->Block Block->MT Inhibits Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Key Experimental Protocols for Tubulin Inhibitor Investigation

Protocol 4.3.1: In Vitro Tubulin Polymerization Assay

  • Principle: To directly measure the effect of a compound on the polymerization of purified tubulin into microtubules in a cell-free system.

  • Methodology:

    • Purify tubulin from a biological source (e.g., bovine brain).

    • In a temperature-controlled spectrophotometer (37°C), mix tubulin with GTP (required for polymerization) and varying concentrations of the test compound.

    • Monitor the increase in light scattering (absorbance) at 340 nm over time. An increase in absorbance corresponds to microtubule formation.

    • Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.

    • Calculate the IC₅₀ for inhibition of polymerization.

  • Causality: This assay provides direct, biochemical evidence that the compound's activity is due to its interaction with tubulin, confirming the molecular target.

Protocol 4.3.2: Cell Cycle Analysis by Flow Cytometry

  • Principle: To determine the cell cycle phase distribution of a population of cells following treatment with the test compound. Tubulin inhibitors are expected to cause an accumulation of cells in the G2/M phase.

  • Methodology:

    • Treat a cancer cell line (e.g., K562) with the test compound for a duration corresponding to one cell cycle (e.g., 24 hours).[16]

    • Harvest and fix the cells (e.g., with 70% ethanol).

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

    • Analyze the DNA content of individual cells using a flow cytometer.

    • Quantify the percentage of cells in G1, S, and G2/M phases based on their fluorescence intensity.

  • Causality: A significant increase in the G2/M population is a hallmark cellular phenotype for agents that disrupt mitotic spindle function, strongly supporting the proposed mechanism.

Structure-Activity Relationship (SAR) for Benzothiophene-Based Tubulin Inhibitors

For the 2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophene series, SAR studies have revealed critical determinants of potency.[16] The position of a fourth methoxy group on the benzothiophene ring dramatically influences antiproliferative activity.

Compound SeriesMethoxy Position on BenzothiopheneRepresentative IC₅₀ (K562 cells, nM)
3-methyl4-methoxy23
3-methyl7-methoxy26
3-methyl5-methoxy1100
3-methyl6-methoxy220
3-unsubstituted4-methoxy49
3-unsubstituted7-methoxy40

Data synthesized from Ref.[16]

This data clearly shows that placing the methoxy group at the C-4 or C-7 position enhances activity, while substitution at C-5 is detrimental.[16] Furthermore, adding a methyl group at the C-3 position generally increases potency compared to the unsubstituted analog.[16]

Part 5: Emerging Mechanisms and Future Directions

While SERMs and tubulin inhibitors are well-documented mechanisms, the methoxy-methylbenzothiophene scaffold is being explored for other activities. Derivatives have been developed as inhibitors of Cdc2-like kinases (Clk1/4) and as agents that can inhibit HIV transcription.[17][18] The ongoing development of novel synthetic methods, such as Suzuki-Miyaura cross-coupling, continues to expand the chemical diversity of accessible benzothiophene derivatives, enabling broader exploration of their therapeutic potential.[19] The future of this scaffold lies in leveraging the deep mechanistic understanding gained from early investigations to rationally design next-generation molecules with improved potency, selectivity, and safety profiles for a variety of diseases.

References

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  • (2024, July 24). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Royal Society of Chemistry. Retrieved March 11, 2024, from [Link]

  • Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]

  • Chan, M., & Howell, A. (2008). Arzoxifene: the evidence for its development in the management of breast cancer. Core Evidence, 2(4), 251–258. Retrieved March 11, 2024, from [Link]

  • Synthesis and Biological Activity of Substituted Benzo[b]thiophenes, Benzothieno[2,3-d]pyridines, Benzothieno[2,3-d]pyrimidines, and Benzothieno[2,3-d]pyrazoles. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]

  • Siddiqui, N., et al. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Anti-Infective Agents, 12(1). Retrieved March 11, 2024, from [Link]

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  • Zhang, X., et al. (2020). Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences. The Journal of Organic Chemistry, 85(18), 11938-11947. Retrieved March 11, 2024, from [Link]

  • Le-Tiran, A., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-6. Retrieved March 11, 2024, from [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 11, 2024, from [Link]

  • Chan, M., & Howell, A. (2008). Arzoxifene: the evidence for its development in the management of breast cancer. Core Evidence, 2(4), 251-258. Retrieved March 11, 2024, from [Link]

  • Romagnoli, R., et al. (2010). Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(17), 5120-5124. Retrieved March 11, 2024, from [Link]

  • Jordan, V. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Clinical Cancer Research, 14(1), 209-215. Retrieved March 11, 2024, from [Link]

  • Kastrati, I., et al. (2011). Raloxifene and Desmethylarzoxifene Block Estrogen-Induced Malignant Transformation of Human Breast Epithelial Cells. PLoS ONE, 6(11), e27876. Retrieved March 11, 2024, from [Link]

  • Yuan, Y., et al. (2014). Design and characterization of methoxy modified organic semiconductors based on phenyl[1]benzothieno[3,2-b][1]benzothiophene. RSC Advances, 4(77), 40828-40833. Retrieved March 11, 2024, from [Link]

  • Szychowski, K. A., et al. (2020). 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. Molecules, 25(21), 5003. Retrieved March 11, 2024, from [Link]

  • Fensome, A., et al. (2004). Benzothiophene and naphthalene derived constrained SERMs. Bioorganic & Medicinal Chemistry Letters, 14(20), 5155-5159. Retrieved March 11, 2024, from [Link]

  • Wijayaratne, A. L., & McDonnell, D. P. (2001). Medicinal chemistry and emerging strategies applied to the development of selective estrogen receptor modulators (SERMs). Endocrine-Related Cancer, 8(3), 185-200. Retrieved March 11, 2024, from [Link]

  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. (2025, December 15). RSC Advances. Retrieved March 11, 2024, from [Link]

  • Benzothiophene derivatives synthesized as SERMs by different research groups. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]

  • Process for the synthesis of benzo[b]thiophenes. (1996). Google Patents.
  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Derivatives as DNA Topoisomerase IB (TOP1) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibitors and Their Biological Activity for Drug-Resistant Cancer. (n.d.). ACS Publications. Retrieved March 11, 2024, from [Link]

  • Chapman, N. B., et al. (1975). 7-Substituted benzo[b]thiophenes and 1,2-benzisothiazoles. Part 1. Hydroxy- or methoxy-derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1404-1407. Retrieved March 11, 2024, from [Link]

  • Benzo[b]thiophene derivatives. XXVII. 5-Methoxy-6-halo-3-β-acetamidoethylbenzo[b]thiophenes, blocked analogs of melatonin. (n.d.). ResearchGate. Retrieved March 11, 2024, from [Link]

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  • Chapman, N. B., et al. (1973). Substitution reactions of benzo[b]thiophen derivatives. Part VI. Reactions of 4-methoxybenzo[b]thiophen and its 3-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1, 750-753. Retrieved March 11, 2024, from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023, June 8). Journal of Medicinal Chemistry. Retrieved March 11, 2024, from [Link]

  • Wang, Y., et al. (2021). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities. Bioorganic & Medicinal Chemistry, 47, 116395. Retrieved March 11, 2024, from [Link]

  • (PDF) Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Salmonella Typhi. (2018, July 4). ResearchGate. Retrieved March 11, 2024, from [Link]

  • DIBENZOTHIOPHENE: ORIENTATION AND DERIVATIVES. (1938, May 1). The Journal of Organic Chemistry. Retrieved March 11, 2024, from [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019, November 26). Future Medicinal Chemistry. Retrieved March 11, 2024, from [Link]

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Sources

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthetic strategy is designed to be robust and reproducible, employing established chemical transformations. The protocol begins with the construction of a substituted benzothiophene core via an electrophilic cyclization of a custom-synthesized o-alkynyl thioanisole, followed by a Grignard reaction for the introduction of the carboxylic acid moiety. This guide offers detailed experimental procedures, explains the rationale behind key steps, and provides a framework for the successful synthesis and purification of the target molecule.

Introduction

Benzo[b]thiophenes are a prominent class of sulfur-containing heterocyclic compounds. Their rigid, bicyclic structure is a privileged scaffold in numerous pharmacologically active agents and functional organic materials. The specific substitution pattern on the benzo[b]thiophene core is critical in determining the molecule's biological activity and physicochemical properties. The target molecule, 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid, possesses a substitution pattern that makes it an attractive building block for further chemical elaboration in drug discovery programs. This guide details a reliable synthetic route to this compound, designed for practical application in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is accomplished through a multi-step sequence. The overall workflow is depicted below. The strategy hinges on the initial construction of a halogenated benzothiophene intermediate, which then serves as a handle for the final carboxylation step.

Synthetic_Workflow A Starting Material (Substituted Anisole) B Sonogashira Coupling (Introduction of Alkyne) A->B C Thioether Formation B->C D Electrophilic Cyclization (Benzothiophene Formation) C->D E Grignard Reaction & Carboxylation D->E F Final Product (4-Methoxy-3-methylbenzo[b]thiophene- 6-carboxylic acid) E->F

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocols

PART 1: Synthesis of the Benzothiophene Core Intermediate (4-Methoxy-3-methyl-6-bromobenzo[b]thiophene)

This part of the synthesis focuses on constructing the core heterocyclic structure with the necessary substituents for the final carboxylation step.

Step 1a: Synthesis of 1-Bromo-4-iodo-2-methoxy-5-methylbenzene

This initial step prepares the aryl halide backbone. The iodination of the commercially available 2-bromo-5-methoxytoluene is a standard electrophilic aromatic substitution.

  • Materials:

    • 2-Bromo-5-methoxytoluene

    • Iodine (I₂)

    • Periodic acid (H₅IO₆)

    • Sulfuric acid (concentrated)

    • Acetic acid

    • Dichloromethane (DCM)

    • Sodium thiosulfate solution (aqueous)

    • Brine

  • Procedure:

    • To a stirred solution of 2-bromo-5-methoxytoluene (1.0 equiv) in acetic acid, add iodine (0.5 equiv) and periodic acid (0.2 equiv).

    • Carefully add concentrated sulfuric acid (catalytic amount) to the mixture.

    • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into a stirred mixture of ice water and sodium thiosulfate solution to quench the excess iodine.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-bromo-4-iodo-2-methoxy-5-methylbenzene.

Step 1b: Synthesis of 1-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)trimethylsilane

A Sonogashira coupling is employed to introduce the alkyne functionality, which is essential for the subsequent cyclization.

  • Materials:

    • 1-Bromo-4-iodo-2-methoxy-5-methylbenzene (from Step 1a)

    • Ethynyltrimethylsilane

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Toluene

  • Procedure:

    • To a solution of 1-bromo-4-iodo-2-methoxy-5-methylbenzene (1.0 equiv) in a mixture of toluene and triethylamine, add ethynyltrimethylsilane (1.2 equiv).

    • De-gas the mixture with argon or nitrogen for 15-20 minutes.

    • Add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv) to the reaction mixture.

    • Heat the mixture to 60-70 °C and stir for 8-12 hours under an inert atmosphere. Monitor by TLC.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield the desired silyl-protected alkyne.

Step 1c: Synthesis of 2-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)thioanisole

This step involves deprotection of the silyl group followed by formation of the key thioanisole precursor.

  • Materials:

    • 1-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)trimethylsilane (from Step 1b)

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Tetrahydrofuran (THF)

    • n-Butyllithium (n-BuLi)

    • Dimethyl disulfide

  • Procedure:

    • Deprotection: Dissolve the silyl-protected alkyne (1.0 equiv) in a mixture of methanol and THF. Add K₂CO₃ (2.0 equiv) and stir at room temperature for 2-3 hours until deprotection is complete (monitored by TLC).

    • Work up the reaction by adding water and extracting with ethyl acetate. Dry the organic layer and concentrate to obtain the deprotected alkyne.

    • Thioether Formation: Dissolve the deprotected alkyne in dry THF and cool to -78 °C under an inert atmosphere.

    • Slowly add n-butyllithium (1.1 equiv) and stir for 30 minutes at -78 °C.

    • Add dimethyl disulfide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to obtain 2-((2-bromo-5-methoxy-4-methylphenyl)ethynyl)thioanisole.

Step 1d: Electrophilic Cyclization to form 4-Methoxy-3-methyl-6-bromobenzo[b]thiophene

This is the key ring-forming step to construct the benzothiophene core.[1]

  • Materials:

    • 2-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)thioanisole (from Step 1c)

    • Iodine (I₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the thioanisole precursor (1.0 equiv) in DCM.

    • Add iodine (1.2 equiv) portion-wise to the solution at room temperature.

    • Stir the reaction mixture for 1-3 hours. The reaction progress can be monitored by the disappearance of the starting material on TLC.

    • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-3-methyl-6-bromobenzo[b]thiophene.

PART 2: Carboxylation to Yield 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

The final step involves the conversion of the bromo-substituent to a carboxylic acid group via a Grignard reaction.

Step 2: Grignard Reaction and Carboxylation

This classic organometallic reaction is a reliable method for forming carbon-carbon bonds.[2][3]

  • Materials:

    • 4-Methoxy-3-methyl-6-bromobenzo[b]thiophene (from Step 1d)

    • Magnesium (Mg) turnings

    • Dry tetrahydrofuran (THF)

    • Iodine (a small crystal for initiation)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl), aqueous solution

  • Procedure:

    • Grignard Reagent Formation:

      • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.5 equiv).

      • Add a small crystal of iodine.

      • Add a small amount of a solution of 4-methoxy-3-methyl-6-bromobenzo[b]thiophene (1.0 equiv) in dry THF via the dropping funnel.

      • Gently warm the flask to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

      • Once initiated, add the remaining solution of the bromo-benzothiophene dropwise at a rate that maintains a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • Cool the Grignard reagent solution to room temperature.

      • In a separate flask, place an excess of crushed dry ice.

      • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

      • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

    • Work-up and Purification:

      • Quench the reaction mixture by slowly adding cold aqueous HCl solution until the mixture is acidic.

      • Extract the product with ethyl acetate (3 x volumes).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

      • Purify the crude carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.

Data Summary

The following table summarizes the key quantitative data for this synthetic protocol. Yields are estimates and may vary based on experimental conditions and scale.

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1a2-Bromo-5-methoxytolueneI₂, H₅IO₆1-Bromo-4-iodo-2-methoxy-5-methylbenzene75-85
1b1-Bromo-4-iodo-2-methoxy-5-methylbenzeneEthynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI1-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)trimethylsilane80-90
1cSilyl-protected alkyneK₂CO₃, n-BuLi, Dimethyl disulfide2-((2-Bromo-5-methoxy-4-methylphenyl)ethynyl)thioanisole70-80
1dThioanisole precursorI₂4-Methoxy-3-methyl-6-bromobenzo[b]thiophene85-95
2Bromo-benzothiopheneMg, CO₂4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid60-75

Causality and Experimental Choices

  • Choice of Synthetic Route: A convergent synthesis building the benzothiophene core first, followed by late-stage functionalization, is often more efficient and allows for the potential synthesis of other derivatives from a common intermediate. The electrophilic cyclization of an o-alkynyl thioanisole is a mild and high-yielding method for constructing 2,3-disubstituted benzothiophenes.[1]

  • Use of a Protecting Group: The trimethylsilyl (TMS) group is used to protect the terminal alkyne during the Sonogashira coupling, preventing self-coupling and other side reactions. It is easily removed under mild basic conditions.

  • Grignard Reaction for Carboxylation: The Grignard reaction is a classic and cost-effective method for the carboxylation of aryl halides.[2][3] It is generally high-yielding and uses readily available reagents (magnesium and CO₂). Alternative methods like palladium-catalyzed carboxylation often require more expensive catalysts and ligands.[4]

  • Purification Methods: Column chromatography is essential for purifying intermediates to ensure high-purity materials for subsequent steps. Recrystallization is an effective final purification step for the crystalline carboxylic acid product.

Chemical Structures and Mechanisms

Reaction_Mechanism cluster_0 Electrophilic Cyclization cluster_1 Grignard Carboxylation A o-Alkynyl Thioanisole B Iodonium Intermediate A->B + I₂ C Cyclized Intermediate B->C Intramolecular Attack D Benzothiophene Product C->D Rearomatization E Bromo-benzothiophene F Grignard Reagent E->F + Mg G Carboxylate Salt F->G + CO₂ H Carboxylic Acid G->H + H₃O⁺

Caption: Simplified mechanisms for key reaction steps.

References

  • Fiesselmann, H. Thiophene Synthesis. Wikipedia. [Link]

  • Carboxylation of aryl halides with CO2 enabled by Pd/visible-light photoredox dual catalysis. ResearchGate. [Link]

  • Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides Employing Carbon Dioxide. Organic Chemistry Portal. [Link]

  • Visible-Light-Driven Carboxylation of Aryl Halides by the Combined Use of Palladium and Photoredox Catalysts. Journal of the American Chemical Society. [Link]

  • Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[1][5]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. [Link]

  • Development of an Improved System for the Carboxylation of Aryl Halides through Mechanistic Studies. PMC. [Link]

  • Copper-Catalyzed Carboxylation of Aryl Iodides with Carbon Dioxide. PMC. [Link]

  • Synthesis of Thiophene Derivatives on Soluble Polymer-Support Using Gewald Reaction. Semantic Scholar. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Revista Virtual de Química. [Link]

  • Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Chemistry Europe. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Grignard Reaction with Carbon Dioxide. Scribd. [Link]

  • Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. YouTube. [Link]

  • Copyright Catalyst Education 2020. Labflow. [Link]

  • Question: Reaction of 2-bromothiophene with 1) Mg; 2) CO2; 3) acidic workup. Chegg. [Link]

  • Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. [Link]

  • CN110818679A - Synthetic method of 4-bromobenzo [ b ] thiophene.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. [Link]

  • Dioxin-Linked Covalent Organic Framework-Supported Palladium Complex for Rapid Room-Temperature Suzuki–Miyaura Coupling Reaction. MDPI. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. [Link]

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Application Notes and Protocols for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Medicinal Chemistry

The benzo[b]thiophene core is a bicyclic heterocyclic system where a benzene ring is fused to a thiophene ring. This scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs.[1][2][3][4] The structural rigidity, lipophilic nature, and the ability of the sulfur atom to engage in various non-covalent interactions contribute to its successful application in drug design.[4] Derivatives of benzo[b]thiophene have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, anti-diabetic, and neuroprotective effects.[3][4][5] Notable drugs containing this scaffold include the selective estrogen receptor modulator (SERM) Raloxifene , used for the treatment of osteoporosis, and Zileuton , an inhibitor of leukotriene synthesis for the management of asthma.[5]

This document provides detailed application notes and protocols for the use of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS 2091435-38-8) as a versatile building block in the discovery and development of novel therapeutic agents. The strategic placement of the methoxy, methyl, and carboxylic acid groups on the benzo[b]thiophene core offers multiple avenues for chemical modification and library synthesis, making it an attractive starting point for lead discovery programs.

Physicochemical Properties and Quality Control

A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for ensuring the reproducibility of experimental results.

PropertyValueSource
CAS Number 2091435-38-8[6][7]
Molecular Formula C₁₁H₁₀O₃S[6]
Molecular Weight 222.26 g/mol [6]
Appearance Solid (Typical)
Purity ≥95% (Typically available)
Solubility Soluble in common organic solvents such as DMF, DMSO, and methanol.
Storage Store in a cool, dry place away from light.

Quality Control: It is imperative to verify the identity and purity of the starting material. Commercial suppliers, such as BLDpharm, often provide analytical data including ¹H NMR, HPLC, and LC-MS.[6][7] Researchers should independently confirm these specifications upon receipt of the material.

  • ¹H NMR: To confirm the chemical structure and identify any organic impurities.

  • HPLC/UPLC: To determine the purity of the compound.

  • LC-MS: To confirm the molecular weight of the compound.

Proposed Synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Synthetic_Scheme A Substituted Thiophenol C Intermediate A->C Alkylation B α-Haloketone or α-Haloester B->C D 4-Methoxy-3-methylbenzo[b]thiophene C->D Intramolecular Cyclization (e.g., Acid-catalyzed) E 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid D->E Carboxylation

Caption: A generalized synthetic approach to substituted benzo[b]thiophene-6-carboxylic acids.

A potential synthetic route could involve the reaction of a suitably substituted thiophenol with an appropriate α-haloketone or ester, followed by an acid-catalyzed intramolecular cyclization to form the benzo[b]thiophene ring. Subsequent functionalization, such as a directed carboxylation at the 6-position, would yield the final product.

Application in Drug Discovery: A Versatile Scaffold for Library Synthesis

The true utility of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid lies in its potential as a scaffold for generating diverse libraries of novel compounds. The carboxylic acid at the 6-position is a prime handle for derivatization, most commonly through the formation of amide bonds.

Drug_Discovery_Workflow cluster_0 Library Synthesis cluster_1 Screening and Hit Identification cluster_2 Lead Optimization A 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid C Amide Coupling Reaction A->C B Diverse Amine Building Blocks B->C D Compound Library C->D E High-Throughput Screening (HTS) D->E F Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H I Lead Candidate H->I

Caption: A typical drug discovery workflow utilizing the title building block.

Potential Therapeutic Applications

Given the broad spectrum of biological activities associated with the benzo[b]thiophene scaffold, derivatives of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid could be explored for, but not limited to, the following therapeutic areas:

  • Oncology: Many benzo[b]thiophene derivatives have demonstrated potent anti-cancer activity through various mechanisms.[1][11]

  • Infectious Diseases: The scaffold is present in compounds with significant antibacterial and antifungal properties.[12]

  • Inflammatory Diseases: The anti-inflammatory potential of benzo[b]thiophenes is well-documented.[10]

  • Neurodegenerative Diseases: Certain derivatives have shown promise as agents targeting neurological disorders.[5]

Experimental Protocols: Amide Bond Formation

The formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine is a fundamental transformation in medicinal chemistry. Below are two robust and widely used protocols for this reaction.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[13][14][15]

Materials:

  • 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

  • Amine of interest (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

EDC_HOBt_Mechanism CarboxylicAcid R-COOH 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid O_Acylisourea O-Acylisourea Intermediate (Reactive) CarboxylicAcid->O_Acylisourea + EDC EDC EDC->O_Acylisourea ActiveEster Active Ester O_Acylisourea->ActiveEster + HOBt HOBt HOBt Amide Amide Product ActiveEster->Amide + Amine Amine R'-NH₂ Byproduct EDU Amide->Byproduct +

Caption: Simplified mechanism of EDC/HOBt-mediated amide coupling.

Protocol 2: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings.[1][11][12]

Materials:

  • 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

  • Amine of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA or TEA (2.0-3.0 equivalents)

  • Anhydrous DMF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 10-15 minutes at room temperature for pre-activation.

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are similar to the EDC/HOBt protocol.

Advanced Application: Carboxylic Acid Bioisosteres

While the carboxylic acid group is a key feature for derivatization, it can sometimes impart unfavorable pharmacokinetic properties, such as poor membrane permeability or rapid metabolism.[8][9] A common strategy in lead optimization is the replacement of the carboxylic acid with a bioisostere – a functional group with similar steric and electronic properties that can maintain or improve biological activity while enhancing drug-like characteristics.

Common Bioisosteres for Carboxylic Acids:

BioisostereKey Features
Tetrazole Acidic, metabolically stable, can mimic the hydrogen bonding pattern of a carboxylic acid.
Hydroxamic Acid Can act as a hydrogen bond donor and acceptor, also a metal chelator.
Acylsulfonamide Acidic, can improve metabolic stability.
Hydroxyisoxazole Acidic heterocycle that can fine-tune pKa and lipophilicity.[6]

The synthesis of these bioisosteres would require modification of the synthetic route to introduce the desired functionality at the 6-position of the benzo[b]thiophene core.

Conclusion

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a valuable and versatile building block for drug discovery. Its rigid, privileged scaffold, combined with strategically placed functional groups, provides an excellent starting point for the synthesis of diverse compound libraries. The robust and well-established protocols for amide bond formation allow for the rapid generation of new chemical entities for screening in a wide range of therapeutic areas. Furthermore, the potential for bioisosteric replacement of the carboxylic acid group offers a clear strategy for the optimization of hit and lead compounds.

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B., 3rd (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395.
  • Kumar, V., & Mahajan, S. (2017). Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Future Science OA, 3(4), FSO233.
  • De Vreese, R., La-Venia, A., & Madder, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-25.
  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Kaur, H., Singh, G., & Chawla, M. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(10), 151594.
  • Attimarad, M., Mohan, S., & Murthy, M. S. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Indian Journal of Heterocyclic Chemistry, 14, 285-288.
  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2390911.
  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
  • Aapptec. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. [Link]

  • De Vreese, R., La-Venia, A., & Madder, A. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022.
  • Common Organic Chemistry. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. [Link]

  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002–1033.
  • Aapptec. (n.d.). Coupling Reagents. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131.
  • International Journal of Pharmaceutical Sciences and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Li, Y., et al. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • NextSDS. (n.d.). 4-METHOXY-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER. [Link]

  • Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033.
  • ResearchGate. (2025). An overview of benzo [b] thiophene-based medicinal chemistry. [Link]

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Application Note: Solvation and Aqueous Delivery Protocol for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a highly lipophilic synthetic intermediate and pharmacophore utilized in the development of biologically active therapeutics[1]. Handling this molecule in in vitro cell-based assays presents a significant thermodynamic challenge. The benzothiophene core is virtually insoluble in aqueous environments (general benzothiophene solubility is <0.13 g/L) due to strong intermolecular π−π stacking[2]. Furthermore, the carboxylic acid moiety forms robust hydrogen-bonded dimers in the solid state, creating a rigid crystal lattice.

The Causality of Solvent Choice: To successfully deliver this compound to cells, Dimethyl Sulfoxide (DMSO) must be used as the primary vehicle. DMSO is a polar aprotic solvent that acts as a powerful hydrogen-bond acceptor. The sulfoxide oxygen effectively disrupts the carboxylic acid dimers, while the hydrophobic methyl groups of DMSO solvate the benzothiophene core via dispersion forces and C-H··· π interactions[3]. When transitioning the solvated compound from 100% DMSO into aqueous cell culture media, the sudden shift in the dielectric constant can cause a "hydrophobic crash." This protocol is engineered to prevent precipitation by leveraging isocratic serial dilutions and strict solvent limits, ensuring the structural integrity of the assay.

Physicochemical Profiling

Understanding the molecular properties of the compound is the first step in predicting its behavior in solution.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImpact on Assay Design
Molecular Formula C₁₁H₁₀O₃SHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight ~222.26 g/mol Small molecule; readily permeates cell membranes if kept in solution.
Estimated pKa ~4.0 – 4.5 (Carboxylic Acid)Requires media pH > 7.0 to ensure deprotonation into a more soluble carboxylate anion[4].
Aqueous Solubility InsolubleDirect addition to media is impossible; requires a carrier solvent.
Solvent of Choice Anhydrous DMSO (≥99.9%)Moisture-contaminated DMSO will drastically reduce solubility[1].

The "Self-Validating" Experimental Design (E-E-A-T)

A robust protocol must be a self-validating system. To ensure that any observed cellular phenotype (e.g., cytotoxicity, receptor modulation) is driven entirely by the benzothiophene derivative and not by the solvent, this protocol adheres to the 0.1% DMSO Gold Standard .

While some robust cancer cell lines can tolerate up to 0.5% DMSO, concentrations exceeding 0.1% have been shown to perturb mitochondrial functionality, alter cell membrane permeability, and artificially inflate drug efficacy[5],[6]. By maintaining a rigid 0.1% (v/v) final DMSO concentration across all experimental and control wells, the assay internally validates that solvent toxicity is mathematically normalized to zero.

Materials and Reagents

  • Target Compound: 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (Powder).

  • Solvent: Cell-culture grade, anhydrous DMSO (≥99.9% purity). Note: Must be stored under desiccation. Hygroscopic absorption of atmospheric water will ruin the stock's solvating power.

  • Receptacles: Sterile, solvent-resistant polypropylene microcentrifuge tubes.

  • Media: Pre-warmed (37°C) assay media (e.g., DMEM or RPMI) buffered to pH 7.4.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized compound to reach room temperature in a desiccator before opening to prevent condensation.

  • Weighing: Weigh exactly 2.22 mg of the compound into a sterile microtube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMSO to achieve a 10 mM Master Stock.

  • Activation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the mechanical activation energy required to break the stubborn π−π stacking of the benzothiophene rings.

Phase 2: Isocratic Serial Dilution

Crucial Insight: Never dilute the master stock directly into water or media to create intermediate concentrations. The drop in DMSO concentration will cause the compound to precipitate. All intermediate dilutions must be performed in 100% DMSO.

Table 2: Serial Dilution Matrix (Targeting 0.1% Final DMSO)

Desired Assay Conc. ( μ M)Intermediate DMSO Stock Conc. ( μ M)Vol. of Previous Stock ( μ L)Vol. of 100% DMSO ( μ L)Vol. Transferred to 1 mL Media ( μ L)Final DMSO %
10.0 10,000 (Master)N/AN/A1.00.1%
5.0 5,00050 (from Master)501.00.1%
1.0 1,00020 (from 5,000)801.00.1%
0.1 10010 (from 1,000)901.00.1%
0.0 (Vehicle) 001001.00.1%
Phase 3: Aqueous Delivery (The "Drop-and-Swirl" Technique)
  • Pre-warm Media: Ensure the assay media is at 37°C. Cold media drastically lowers the thermodynamic solubility limit, triggering instant precipitation.

  • Delivery: Using a calibrated micropipette, inject 1.0 μ L of the intermediate DMSO stock directly into the center of 999 μ L of media.

  • Rapid Dispersion: Immediately vortex or pipette up-and-down. Causality: Rapid mechanical dispersion prevents localized supersaturation. Simultaneously, the buffered media (pH 7.4) deprotonates the carboxylic acid (pKa ~4.2), converting it into a highly soluble carboxylate anion before the hydrophobic core can aggregate[4].

Visualizations

G A 1. Weigh Compound (Anhydrous) B 2. Add 100% DMSO (10 mM Stock) A->B C 3. Vortex & Sonicate (Complete Solvation) B->C D 4. Serial Dilution (in 100% DMSO) C->D E 5. Transfer to Media (Final DMSO = 0.1%) D->E

Caption: Workflow for the isocratic preparation and aqueous delivery of benzothiophene DMSO stocks.

G cluster_outcomes Cellular Assay Outcomes Solid Solid State Strong π-π Stacking & H-Bonds DMSO DMSO Solvation Disruption of Crystal Lattice Solid->DMSO Polar Aprotic Action Aqueous Aqueous Media Addition Rapid Dielectric Shift DMSO->Aqueous 1:1000 Dilution Success Homogeneous Dispersion (Carboxylate Anion Solvated) Aqueous->Success Rapid Mixing + pH > pKa Failure Hydrophobic Crash (Precipitation / Aggregation) Aqueous->Failure Slow Mixing or pH < pKa

Caption: Mechanistic pathway of benzothiophene solvation and potential outcomes in aqueous media.

Troubleshooting & Optimization

  • Observation: Cloudiness or micro-crystals form upon adding the DMSO stock to the media.

  • Root Cause: The compound has undergone a hydrophobic crash. This usually occurs if the media is too cold, the mixing was too slow, or the media pH is too acidic (keeping the carboxylic acid protonated and lipophilic).

  • Solution: Discard the precipitated media. Re-warm fresh media to 37°C, verify the pH is 7.4, and ensure you are injecting the DMSO stock directly into the liquid (not onto the plastic wall of the tube) followed by immediate, vigorous vortexing.

References

  • Benzothiophene | Grokipedia |[Link]

  • What the concentration of DMSO you use in cell culture assays? | ResearchGate |[Link]

  • Molecular Mechanism and Solubility Performance Evaluation for Separation of Benzothiophene and Model Diesel Compounds through Deep Eutectic Solvents as Extractants | Industrial & Engineering Chemistry Research - ACS Publications |[Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies | PMC - NIH |[Link]

  • What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO? | ResearchGate |[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β

    • and γ -Cyclodextrins | PMC - NIH |[Link]

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Application Note: Advanced Functionalization Strategies for Benzo[b]thiophene Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Benzo[b]thiophene carboxylic acids—specifically benzo[b]thiophene-2-carboxylic acid and benzo[b]thiophene-3-carboxylic acid—are privileged scaffolds in medicinal chemistry. Their rigid, sulfur-containing bicyclic core mimics various endogenous pharmacophores, making them highly effective starting points for drug design. Recent advances have leveraged the carboxylic acid moiety not just as a static functional group, but as a dynamic synthetic handle to generate potent therapeutics[1][2].

The functionalization of the carboxylic acid group dictates the molecule's pharmacokinetic profile and target engagement:

  • Amidation & Esterification: Converts the ionizable carboxylate into neutral, lipophilic amides or esters. This functionalization is critical for enhancing membrane permeability and establishing highly specific hydrogen-bonding networks within target protein pockets, such as the RhoA/ROCK pathway and the retinoic acid receptor-related orphan receptor γt (RORγt)[1][2].

  • Decarboxylative C–H Functionalization: The carboxyl group acts as a "deciduous" or traceless directing group. It temporarily coordinates transition metals (e.g., Palladium) to direct C–H activation at adjacent positions. Following functionalization, the carboxyl group is extruded as CO₂, yielding a decorated heteroarene without the steric penalty of a permanent directing group[3][4].

Workflow Core Benzo[b]thiophene Carboxylic Acid Amidation Amidation (Coupling Agents) Core->Amidation Esterification Esterification (Acid/Base Cat.) Core->Esterification Decarb Decarboxylative Cross-Coupling Core->Decarb AmideProd Amide Derivatives (Target Modulators) Amidation->AmideProd EsterProd Ester Derivatives (Prodrugs/Intermediates) Esterification->EsterProd VinylProd Vinylated Heteroarenes (Advanced Scaffolds) Decarb->VinylProd

Chemical workflows for functionalizing benzothiophene carboxylic acids.

Pharmacological Impact: The Case of BT2

A prime example of the therapeutic potential of these derivatives is BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid). BT2 functions as a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK)[5].

By binding to BDK, BT2 triggers a helix movement that forces the kinase to dissociate from the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC). This prevents the phosphorylation (inactivation) of BCKDC. The resulting constitutively active BCKDC rapidly metabolizes branched-chain amino acids (BCAAs), significantly reducing plasma BCAA concentrations—a vital mechanism for treating metabolic diseases like maple syrup urine disease[5][6].

Pathway BT2 BT2 (Benzothiophene-2-carboxylic acid) BDK BDK (BCKDC Kinase) BT2->BDK Allosteric Inhibition BCKDC_Phos Inactive BCKDC (Phosphorylated) BDK->BCKDC_Phos Prevents Phosphorylation BCKDC_Act Active BCKDC (Dephosphorylated) BCKDC_Phos->BCKDC_Act Phosphatase Action BCAA BCAA Catabolism (Reduced Plasma Levels) BCKDC_Act->BCAA Promotes Catabolism

Mechanism of BDK inhibition by BT2 leading to enhanced BCAA catabolism.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Benzo[b]thiophene-3-carboxamides via Mukaiyama Activation

Objective: Synthesize sterically hindered amides for RORγt or RhoA inhibition. Causality & Logic: Standard carbodiimide coupling agents (e.g., EDC/HOBt) often fail when reacting with poorly nucleophilic or sterically hindered amines. Utilizing 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) circumvents this by forming a highly reactive 1-methyl-2-pyridinium ester intermediate. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hydroiodic acid generated, driving the reaction forward without causing racemization[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 1.0 mmol of benzo[b]thiophene-3-carboxylic acid in 5.0 mL of anhydrous DMSO.

  • Activation: Add 2.5 mmol of DIPEA, followed by 1.2 mmol of 2-chloro-1-methylpyridinium iodide. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the active ester intermediate.

  • Coupling: Add 1.1 mmol of the target amine (e.g., 2-amino 4,5,6,7-tetrahydro-benzothiophene).

  • Heating: Heat the reaction mixture to 100 °C and stir for 12 hours[1].

  • Workup: Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and wash sequentially with 1N HCl (3 × 10 mL), saturated NaHCO₃ (3 × 10 mL), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Self-Validation:

    • TLC: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the highly polar acid spot (Rf ~0.1) disappears, replaced by a less polar amide spot (Rf ~0.4).

    • NMR: Confirm product formation via ¹H NMR by verifying the disappearance of the broad -COOH singlet (~12.5 ppm) and the emergence of the characteristic amide -NH proton (~8.5 ppm)[2].

Protocol B: Palladium-Catalyzed Decarboxylative C–H Vinylation

Objective: Synthesize C3-vinylated benzothiophenes using the C2-carboxylic acid as a traceless directing group. Causality & Logic: The carboxylic acid coordinates to Pd(OAc)₂, directing the metal to insert into the adjacent C3–H bond. Following the insertion of the alkene and subsequent β-hydride elimination, the system undergoes protodecarboxylation. The extrusion of CO₂ is thermodynamically driven by the restoration of aromaticity and relief of steric strain. Cu(OAc)₂ serves as the stoichiometric terminal oxidant to regenerate the active Pd(II) catalyst from Pd(0)[3][4].

Step-by-Step Methodology:

  • Preparation: Charge a sealed tube with benzo[b]thiophene-2-carboxylic acid (0.4 mmol), Pd(OAc)₂ (0.02 mmol, 5 mol%), Cu(OAc)₂·H₂O (0.8 mmol), LiOAc (1.2 mmol), and 400 mg of activated 4Å molecular sieves.

  • Solvent & Reagent Addition: Add 10 mL of anhydrous N,N-dimethylacetamide (DMAc) and the target alkene (e.g., alkyl acrylate, 1.2 mmol) under an N₂ atmosphere.

  • Reaction: Seal the tube and heat the mixture to 140 °C for 16 hours with vigorous stirring[4].

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove metal salts, and wash the pad with ethyl acetate (30 mL). Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Self-Validation:

    • Gas Evolution: Monitor the reaction vessel for CO₂ evolution (if connected to a bubbler).

    • GC-MS / NMR: GC-MS should reveal a molecular ion peak corresponding to[M - CO₂ + Vinyl]. ¹H NMR will confirm success via the complete absence of the carboxylic acid proton and the presence of vinylic doublets exhibiting trans-coupling constants (J ~ 16 Hz)[4].

Quantitative Data Summary

The table below summarizes the biological activities and synthetic yields of key benzothiophene carboxylic acid derivatives, demonstrating the profound impact of functionalization on drug efficacy.

Compound / ScaffoldFunctionalization TypeTarget / ApplicationKey Metric / YieldRef.
BT2 3,6-dichloro substitution (Free Acid)BDK Inhibitor (Metabolic Disease)IC₅₀ = 3.19 μM, T₁/₂ = 730 min[5][6]
Compound a10 C3-Amidation (Dioxin derivative)RhoA/ROCK Inhibitor (Anticancer)88% Yield[2]
Compound a13 C3-Amidation (Dimethoxyphenethyl)RhoA/ROCK Inhibitor (Anticancer)97% Yield[2]
Compound a14 C3-Esterification (Ethoxyphenoxyethyl)RhoA/ROCK Inhibitor (Anticancer)88% Yield[2]
C3-Vinyl Benzothiophene Decarboxylative C–H VinylationAdvanced Synthetic Scaffold7:1 (C3:C2) Regioselectivity[4]

References

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt | Journal of Medicinal Chemistry |[Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway | Journal of Enzyme Inhibition and Medicinal Chemistry |[Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase | Journal of Biological Chemistry |[Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (PubMed) | National Institutes of Health |[Link]

  • The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation | Chemical Society Reviews (RSC) |[Link]

  • Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings | Organic Letters |[Link]

Sources

Application Notes and Protocols for In Vivo Dosing and Formulation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a novel investigational compound with potential therapeutic applications. As with many heterocyclic carboxylic acid derivatives, this molecule is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical in vivo studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on strategic approaches to formulate and dose this compound for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies in rodent models. The protocols and strategies outlined herein are designed to ensure reproducible and meaningful data generation, forming a critical foundation for further drug development.

The core challenge in the early preclinical evaluation of poorly soluble compounds lies in developing a formulation that is both safe for the animal and provides sufficient drug exposure to elicit a biological response or to accurately characterize its pharmacokinetic profile.[1][2] This guide will detail a systematic approach to vehicle screening and formulation development, progressing from simple aqueous-based systems to more complex co-solvent and suspension formulations.

Physicochemical Characterization (Hypothetical Data)

A thorough understanding of the physicochemical properties of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is paramount for designing an effective formulation strategy. The following table summarizes hypothetical, yet representative, data for this compound.

PropertyValueImplication for Formulation
Molecular Weight236.29 g/mol Standard for a small molecule.
pKa~4.5As a carboxylic acid, solubility will be pH-dependent, increasing at pH > pKa.
LogP~3.8Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility (pH 7.4)< 0.1 µg/mLVery poorly soluble, requiring enabling formulation strategies.
Crystalline FormSolidRequires assessment of solid-state properties (e.g., polymorphism).

Formulation Development Workflow

The selection of an appropriate vehicle is a critical step that can significantly impact the outcome of in vivo studies.[3][4] The following workflow provides a systematic approach to formulation development for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.

formulation_workflow A Compound Characterization (Solubility, pKa, LogP) B Tier 1: Aqueous Formulations A->B Initial Screening C Tier 2: Co-solvent Systems B->C Inadequate Solubility F Formulation Characterization (Appearance, pH, Viscosity) B->F Soluble D Tier 3: Suspension Formulations C->D Precipitation/Toxicity Issues C->F Soluble E Tier 4: Lipid-Based Systems D->E Poor Bioavailability D->F Homogeneous Suspension E->F Stable Emulsion G In Vivo Study F->G Proceed to Dosing pk_study_workflow A Dosing (IV and PO) B Serial Blood Sampling A->B C Plasma Preparation B->C D Bioanalytical Sample Analysis (LC-MS/MS) C->D E Pharmacokinetic Parameter Calculation D->E

Caption: A typical workflow for a preclinical pharmacokinetic study.

Key Parameters to Evaluate:

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

  • Half-life (t1/2): The time required for the drug concentration to decrease by half.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.

Conclusion

The successful in vivo evaluation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is critically dependent on the development of an appropriate formulation. Due to its anticipated poor aqueous solubility, a systematic approach to formulation development, starting with simple aqueous systems and progressing to more complex formulations as needed, is recommended. Careful characterization of the chosen formulation and adherence to best practices for in vivo dosing are essential for generating reliable and reproducible data to support the continued development of this compound.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. J-Stage. Available from: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available from: [Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes. Laboratory Animal Resources. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Publishing at the Library. Available from: [Link]

  • Co-Amorphous Drug Formulations in Numbers: Recent Advances in Co-Amorphous Drug Formulations with Focus on Co-Formability, Molar Ratio, Preparation Methods, Physical Stability, In Vitro and In Vivo Performance, and New Formulation Strategies. PMC. Available from: [Link]

  • Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. Available from: [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. PubMed. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic scaffolds. Benzo[b]thiophenes are a critical class of compounds found in numerous pharmaceuticals, including raloxifene and zileuton. The successful synthesis of specifically substituted derivatives like 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is often challenging, with yield optimization being a primary concern.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis, enhance your reaction yields, and ensure the purity of your final product.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemical principles and actionable solutions.

Q1: My overall yield of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is consistently low. What are the most critical stages and parameters to investigate?

A low overall yield is a common issue that can often be traced back to one or more critical steps in a multi-step synthesis. For a typical synthesis pathway leading to this target molecule, you should scrutinize the following:

  • Purity of Starting Materials and Reagents: The synthesis of complex heterocycles is highly sensitive to the purity of the precursors. Ensure all starting materials and reagents are of high purity and, where necessary, freshly distilled or recrystallized. Solvents must be anhydrous, as moisture can quench organometallic intermediates and interfere with catalysts.[1]

  • The Cyclization Step: The formation of the benzo[b]thiophene ring is arguably the most crucial step. This is often achieved through electrophilic or radical cyclization of an ortho-alkynyl thioanisole precursor. Low yields here are typically due to:

    • Inefficient Cyclization: The reaction may not be going to completion. Consider adjusting the temperature, reaction time, or catalyst system. Many modern methods utilize transition-metal catalysts (e.g., Palladium, Copper, Gold) which can be sensitive to ligands and additives.[2][3]

    • Side Reactions: Polymerization of the alkyne starting material or the formation of regioisomers can significantly reduce the yield of the desired product.

  • Metal-Halogen Exchange and Carboxylation: If your route involves lithiation followed by carboxylation (e.g., reacting an aryl bromide with n-BuLi, then quenching with CO₂), incomplete exchange or side reactions with the methoxy or methyl groups can be problematic. Temperature control is critical; these reactions are typically run at -78 °C to enhance selectivity.

  • Final Ester Hydrolysis: The conversion of a precursor ester (e.g., methyl or ethyl ester) to the final carboxylic acid can be inefficient. Incomplete hydrolysis is common. Conversely, conditions that are too harsh (e.g., high temperatures, strong acid/base concentrations) can lead to decomposition or undesired side reactions like demethylation of the methoxy group.[4]

  • Purification and Isolation: Significant product loss can occur during workup and purification.[1] Carboxylic acids can be challenging to purify via silica gel chromatography due to streaking. Acidifying the eluent slightly can improve separation.[1] Ensure extraction steps are performed with the correct pH to avoid loss of the acidic product into the aqueous layer.

Q2: I am observing significant byproduct formation during the benzo[b]thiophene ring-forming (cyclization) step. How can I improve the selectivity?

Byproduct formation during cyclization is a frequent cause of low yields. The nature of the byproduct depends on the specific synthetic route, but common issues include regioisomers, dimers, and products of incomplete reaction.

Plausible Mechanism & Strategy: A common strategy for forming 2,3-disubstituted benzo[b]thiophenes involves the electrophilic cyclization of an o-alkynyl thioanisole. In this reaction, an electrophile (E+) attacks the alkyne, inducing a cyclization cascade.

  • Controlling Regioselectivity: The selectivity of the cyclization is governed by the electronics of the starting material and the nature of the electrophile. For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes have proven effective and can be controlled under metal- and solvent-free conditions.[5]

  • Choice of Catalyst/Promoter: The choice of catalyst or promoter is paramount. While simple electrophiles like I₂ can be effective, transition metals offer a broader scope and milder conditions. For example, a palladium-iodide catalyzed oxidative cyclization has been reported for similar structures, offering good yields.[3] If you are using a gold or platinum catalyst, which are known to be highly effective for alkyne cyclization, ensure that the catalyst has not degraded.

  • Minimizing Polymerization: Alkyne polymerization can be a major side reaction. This is often mitigated by:

    • Keeping the concentration of the substrate low (high dilution).

    • Slowly adding a reagent or catalyst to maintain its low concentration.

    • Maintaining strict temperature control.

Below is a troubleshooting workflow to address low yields in the cyclization step.

Troubleshooting_Workflow start Low Yield in Cyclization Step check_purity Verify Purity of Starting Material (o-alkynyl thioanisole) start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_catalyst Assess Catalyst/Reagent Activity start->check_catalyst impure Impurity Detected? (NMR, GC-MS) check_purity->impure suboptimal Conditions Suboptimal? check_conditions->suboptimal inactive Catalyst Inactive? check_catalyst->inactive impure->check_conditions No purify Action: Re-purify/Re-synthesize Starting Material impure->purify Yes suboptimal->check_catalyst No adjust_temp Action: Optimize Temperature (Try lower/higher T) suboptimal->adjust_temp Yes adjust_conc Action: Use High Dilution or Slow Addition suboptimal->adjust_conc Yes new_catalyst Action: Use Fresh Catalyst or Change Catalyst System inactive->new_catalyst Yes

Caption: Troubleshooting workflow for low cyclization yield.

Q3: The final hydrolysis of my methyl ester to the carboxylic acid is problematic. What are the optimal conditions to maximize yield and prevent decomposition?

Hydrolysis of the ester group is the final step and requires careful optimization to avoid cleaving the adjacent methoxy group or causing other degradation.

  • Standard Conditions: The most common method is saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like THF, methanol, and water at room temperature or with gentle heating. LiOH is often preferred as it can sometimes provide cleaner reactions and easier workups.

  • Troubleshooting Incomplete Reaction: If you observe starting material after a standard reaction time (4-12 hours), you can try:

    • Increasing Temperature: Gently heat the reaction to 30-50 °C. Monitor carefully by TLC to ensure no new byproduct spots appear.

    • Adding More Base: Increase the equivalents of base from a typical 2-3 eq. to 4-5 eq.

  • Preventing Demethylation: The 4-methoxy group can be susceptible to cleavage under harsh conditions.

    • Avoid Strong Acids: Do not use strong acidic hydrolysis conditions (e.g., concentrated HCl or HBr), as this will readily cleave the methyl ether.

    • Avoid High Temperatures: Prolonged heating at high temperatures (>60-70 °C) with strong base can also lead to demethylation.

    • Boron Tribromide (BBr₃) as a Reference: It is noteworthy that BBr₃ is a reagent specifically used to demethylate methoxy groups on aromatic rings, as demonstrated in the synthesis of a related 6-hydroxy-3-methylbenzo[b]thiophene derivative.[4] This underscores the lability of this group and the need for mild hydrolysis conditions.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-level synthetic route to prepare the 4-Methoxy-3-methylbenzo[b]thiophene core?

While multiple routes exist for benzo[b]thiophene synthesis[5], a robust and frequently employed strategy involves the construction of an appropriately substituted ortho-alkynylthioanisole followed by an intramolecular cyclization.

A Generalized Synthetic Pathway:

  • Preparation of the Thioanisole: Start with a commercially available, appropriately substituted benzene derivative, such as a substituted ortho-dihalo-benzene or ortho-halo-aniline. A series of functional group interconversions is used to install a methylthio (-SMe) group and an alkyne at the ortho positions.

  • Intramolecular Cyclization: The key ring-forming step. The ortho-alkynylthioanisole is treated with a catalyst or promoter to induce cyclization. Iodine (I₂) is a classic electrophile for this transformation, often leading to a 3-iodo-benzo[b]thiophene, which can be further functionalized. Alternatively, transition-metal catalysts (Pd, Cu, Au) can provide higher efficiency and milder conditions.[2]

  • Carboxylation: The carboxylic acid moiety at the 6-position is typically introduced either by functionalizing a starting material that already contains a carboxylate group (or a precursor like a nitrile or ester) or by late-stage functionalization, such as directed ortho-metalation/carboxylation or palladium-catalyzed carbonylation of an aryl halide.

Q2: How can I confirm the identity and purity of my final product?

A combination of standard analytical techniques is essential:

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation. You should be able to identify all expected protons and carbons, including the aromatic protons, the methoxy and methyl singlets, and the carboxylic acid proton (which may be a broad singlet).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Look for characteristic peaks, such as a strong C=O stretch for the carboxylic acid (typically ~1700 cm⁻¹) and a broad O-H stretch (~2500-3300 cm⁻¹).

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

Q3: What are the primary safety concerns when handling the reagents for this synthesis?

Standard laboratory safety protocols must be followed. Specific hazards include:

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere (Nitrogen or Argon).

  • Thionyl Chloride (SOCl₂): Corrosive and toxic. Reacts with moisture to release HCl and SO₂ gas. Must be handled in a fume hood.

  • Palladium Catalysts: While generally not highly toxic, they are expensive and should be handled with care to avoid contamination and inhalation.

  • Strong Acids and Bases: Corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Appendices

Appendix A: Illustrative Experimental Protocol (Ester Hydrolysis)

This protocol is a general guideline for the final hydrolysis step and should be optimized for your specific scale and setup.

  • Dissolution: In a round-bottom flask, dissolve the precursor, methyl 4-methoxy-3-methylbenzo[b]thiophene-6-carboxylate (1.0 eq.), in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) to the solution.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching: Once the reaction is complete, reduce the volume of the organic solvents under reduced pressure.

  • Workup - Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the mixture to pH 2-3 by the slow addition of 1M HCl. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Appendix B: Data Summary Table - Cyclization Condition Optimization

The following table provides an illustrative comparison of how different reaction parameters in a hypothetical iodine-mediated cyclization could affect the yield. These are representative and should be experimentally validated.

EntryCatalyst/ReagentSolventTemperature (°C)Time (h)Hypothetical Yield (%)Notes
1I₂ (1.2 eq)Dichloromethane251255%Standard conditions, potential for incomplete reaction.
2I₂ (1.2 eq)Dichloromethane40 (Reflux)665%Increased temperature may accelerate reaction but also side products.
3I₂ (2.0 eq)Dichloromethane251260%Excess electrophile may or may not improve yield; could increase byproducts.
4NIS (1.2 eq)Acetonitrile251070%N-Iodosuccinimide (NIS) is a milder electrophilic iodine source, can give cleaner reactions.
5CuI (10 mol%)Toluene80875%Copper catalysis often provides good yields for such cyclizations.[5]
Appendix C: References
  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • PubMed. (n.d.). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. Retrieved from [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. (n.d.). Retrieved from [Link]

  • TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. Retrieved from [Link]

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]

  • Boyer Research Group. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of 6-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

  • ACS Publications. (2023, October 3). Synthesis of[5]Benzothieno[2,3-b][5]benzothiophenes from 3-Arylbenzo[b]thiophenes through Iodine-Mediated Sulfur Insertion Reaction. Retrieved from [Link]

  • ResearchGate. (2020, August 22). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

  • ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. Retrieved from [Link]

  • Heterocyclic Compounds. (n.d.). Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Beilstein Journals. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • Heterocyclic Chemistry. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4847386A - Process for preparing thiophene derivatives. Retrieved from

  • Semantic Scholar. (2022, May 10). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling challenging compounds. This guide provides a structured, in-depth approach to troubleshooting and overcoming the poor aqueous solubility of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid. Our methodology is grounded in first principles of physical chemistry and formulation science to empower you with the rationale behind each experimental step.

Part 1: Understanding the Physicochemical Landscape
Q1: Why is my compound, 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid, poorly soluble in neutral aqueous buffers?

A1: The solubility behavior of this compound is dictated by its molecular structure, which presents two conflicting features: a hydrophilic, ionizable group and a large, hydrophobic scaffold.

  • Hydrophobic Core: The molecule is built on a benzo[b]thiophene ring system. This fused aromatic structure is inherently nonpolar and water-insoluble. The addition of a methyl (-CH3) and a methoxy (-OCH3) group further increases its lipophilicity (attraction to fatty, nonpolar environments).

  • Hydrophilic Group: The carboxylic acid (-COOH) is the primary water-solubilizing group. However, its effectiveness is highly dependent on the pH of the aqueous environment. In its protonated (uncharged) form (R-COOH), it contributes little to aqueous solubility. Only when it is deprotonated (ionized) to its carboxylate salt form (R-COO⁻) does it become significantly more water-soluble.[1][2]

At neutral pH (around 7), the carboxylic acid group is only partially ionized, leaving a significant portion of the molecules in their poorly soluble, uncharged state. The large hydrophobic core dominates, leading to overall low solubility.

Q2: What are the estimated physicochemical properties (pKa, logP) of this compound, and how do they guide my strategy?
  • pKa (Dissociation Constant): The pKa is the pH at which the carboxylic acid group is 50% ionized. For benzoic acids, the pKa is typically around 4.2. The electron-donating and withdrawing nature of the substituents on the ring system can influence this value. A reasonable estimate for this compound would place its pKa in the range of 4 to 5 .[3] This is a critical piece of information: to achieve significant ionization and solubility, the pH of your buffer must be substantially higher than this estimated pKa.

  • logP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A positive logP value indicates a preference for a nonpolar environment (like octanol) over water. Given the fused aromatic rings and methyl/methoxy groups, the logP of this compound is predicted to be high, likely in the range of 3 to 5 . A high logP confirms the molecule's hydrophobic nature and predicts that its intrinsic solubility (the solubility of the un-ionized form) will be very low.[4][5]

These estimated properties lead to a clear primary strategy: we must overcome the low intrinsic solubility by maximizing the ionization of the carboxylic acid group.

Part 2: A Step-by-Step Guide to Solubilization

This section provides a logical workflow for systematically addressing the solubility challenge.

G cluster_0 Troubleshooting Workflow Start Start: Poorly Soluble Compound PrepStock Prepare Concentrated Stock (e.g., 10-50 mM in DMSO or NaOH) Start->PrepStock pH_Adjust Strategy 1: pH Adjustment (Target pH > pKa + 1.5) PrepStock->pH_Adjust Check1 Solubility Adequate? pH_Adjust->Check1 CoSolvent Strategy 2: Add Co-solvent (e.g., 5-20% Ethanol, PEG400) Check1->CoSolvent No Success Success: Proceed with Experiment (Include Vehicle Controls) Check1->Success Yes Check2 Solubility Adequate? CoSolvent->Check2 Advanced Strategy 3: Advanced Excipients (Surfactants, Cyclodextrins) Check2->Advanced No Check2->Success Yes Advanced->Success Yes Fail Consult Formulation Specialist Advanced->Fail No G cluster_0 pH < pKa cluster_1 pH > pKa Low_pH R-COOH (Protonated, Uncharged) Dominant Species POORLY SOLUBLE Equilibrium Low_pH->Equilibrium High_pH R-COO⁻ + H⁺ (Deprotonated, Charged) Dominant Species HIGHLY SOLUBLE Equilibrium->High_pH caption Solubility is driven by shifting the equilibrium to the charged species.

Caption: Mechanisms of advanced solubilization excipients.

Part 4: Systematic Experimental Protocols
Q8: How do I systematically test and quantify the solubility of my compound under different conditions?

A8: A systematic approach is crucial to finding the optimal conditions efficiently. The "shake-flask" method is the gold standard for determining equilibrium solubility.

[6][7]Protocol 3: Performing a Co-solvent Solubility Screen

This protocol will help you determine the solubility of your compound in buffers containing different co-solvents.

  • Preparation: In separate, clearly labeled microcentrifuge tubes or glass vials, prepare your primary aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4) containing a range of co-solvent concentrations (e.g., 0%, 5%, 10%, 20% v/v of Ethanol, and 0%, 5%, 10%, 20% v/v of PEG400).

  • Add Excess Compound: Add an excess amount of the solid 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid to each tube. "Excess" means adding enough solid so that undissolved material is clearly visible at the bottom of the tube after mixing.

  • Equilibration: Seal the tubes tightly. Place them on a rotator or shaker in a temperature-controlled environment (e.g., 25°C or 37°C) and allow them to equilibrate for 24-48 hours. This ensures the solution becomes fully saturated.

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., >10,000 x g for 15 minutes) to pellet all undissolved solid.

  • Sample Collection: Carefully collect a known volume of the clear supernatant from the top of each tube. Be extremely careful not to disturb the solid pellet.

  • Dilution: Dilute the supernatant samples with a suitable mobile phase or solvent to bring the concentration within the linear range of your analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Data Analysis: Calculate the original concentration in the supernatant to determine the solubility in each condition.

Q9: How do I interpret and present the results of my solubility experiments?

A9: The data should be presented clearly to allow for easy comparison and decision-making.

Table 2: Example Data from a Co-solvent Solubility Screen at 25°C

Buffer System (Phosphate Buffer, pH 7.4) Measured Solubility (µg/mL) Measured Solubility (µM) Fold Increase vs. Buffer Alone
No Co-solvent (Control) 5.2 23.4 1.0
5% Ethanol 25.8 116.1 5.0
10% Ethanol 77.1 346.9 14.8
20% Ethanol 215.3 968.6 41.4
5% PEG400 48.9 220.0 9.4
10% PEG400 188.2 846.7 36.2

| 20% PEG400 | 550.6 | 2477.1 | 105.9 |

Interpretation:

  • Baseline Solubility: The compound has a very low intrinsic solubility in the pH 7.4 buffer (~23 µM).

  • Co-solvent Effect: Both ethanol and PEG400 significantly increase the solubility in a concentration-dependent manner.

  • Optimal Choice: At equivalent concentrations, PEG400 is a more effective solubilizer for this compound than ethanol.

  • Decision Making: If your assay requires a final concentration of 100 µM, you could proceed with a buffer containing 5% ethanol. However, if you need a 500 µM solution, a buffer with at least 20% ethanol or ~15% PEG400 would be required. This data allows you to select the formulation that achieves the target concentration with the lowest possible percentage of co-solvent, minimizing the risk of assay interference.

By following this comprehensive guide, researchers can systematically diagnose and solve the solubility challenges presented by 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid, ensuring reliable and reproducible experimental outcomes.

References
  • Loftsson, T., & Brewster, M. E. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 985. [Link]

  • Zhu, X., & Acosta, E. J. (2009). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of colloid and interface science, 339(1), 136–143. [Link]

  • The Role of Surfactants in Compounded Preparation. (2022, January 5). PCCA. [Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET Osmotic Pumps. Retrieved March 22, 2026, from [Link]

  • Mura, P. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. International Journal of Molecular Sciences, 24(13), 10874. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]

  • Avdeef, A. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 7131-7144. [Link]

  • Sharma, D., & Ali, A. A. (2024). A recent overview of surfactant–drug interactions and their importance. Journal of Molecular Liquids, 393, 123617. [Link]

  • Surfactant vs Solubilizer: Which Enhances Drug Bioavailability? (2026, March 21). PatSnap. [Link]

  • Avdeef, A. (2006). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 49(24), 7131-7144. [Link]

  • Preparing Stock Solutions. (n.d.). PhytoTech Labs. Retrieved March 22, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). RAYTOR. [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). PatSnap. [Link]

  • Yalkowsky, S. H. (2015). pKa values in solubility determination using the Henderson-Hasselbalch equation. ADMET & DMPK, 3(4), 263-264. [Link]

  • How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? (2014, December 1). ResearchGate. [Link]

  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of pharmaceutical sciences, 67(9), 1257–1260. [Link]

  • Fellows, C. M., & Gryn'ova, G. (2012). Estimating the pKa of Phenols, Carboxylic Acids and Alcohols From Semi-Empirical Quantum Chemical Methods. International journal of quantum chemistry, 112(8), 1934–1940. [Link]

  • Chapter 3. Pharmacokinetics. (n.d.). In Pharmacology for the Physical Therapist. AccessPhysiotherapy. Retrieved March 22, 2026, from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? (2012, February 27). Reddit. [Link]

  • Wang, J., & Flanagan, D. R. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(8), 903-922. [Link]

  • How to Estimate the pKa Values Using the pKa Table. (n.d.). Organic Chemistry Tutor. Retrieved March 22, 2026, from [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • Zeng, Y., et al. (2010). Thermodynamic Estimate of pKa Values of the Carboxylic Acids in Aqueous Solution with the Density Functional Theory. Chinese Journal of Chemistry, 28(5), 752-758. [Link]

  • Bouziane, I., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(16), 3656. [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. [Link]

  • Kumar, S., & Singh, S. K. (2022). Solubilization techniques used for poorly water-soluble drugs. Future Journal of Pharmaceutical Sciences, 8(1), 1-17. [Link]

  • Estimation of p K a values for carboxylic acids, alcohols, phenols and amines using changes in the relative Gibbs free energy. (2012, January). ResearchGate. [Link]

  • Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer? (n.d.). Pearson. Retrieved March 22, 2026, from [Link]

  • Richardson, D. P., et al. (2001). Accurate pKa Calculations for Carboxylic Acids Using Complete Basis Set and Gaussian-n Models Combined with CPCM Continuum Solvation Methods. Journal of the American Chemical Society, 123(30), 7461-7470. [Link]

  • What is the procedure to create stock solutions? (2014, September 11). Chemistry Stack Exchange. [Link]

  • 2.5: Preparing Solutions. (2025, August 18). Chemistry LibreTexts. [Link]

  • Singh, A., & Mittal, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(1), 1-8. [Link]

  • 1 Preparation stock solution solid compound(s). (n.d.). Retrieved March 22, 2026, from [Link]

  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate. [Link]

  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Computational Studies. (n.d.). MDPI. Retrieved March 22, 2026, from [Link]

  • Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. (2014, August 22). LCGC. [Link]

  • Shultz, M. D. (2019). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. ACS medicinal chemistry letters, 10(10), 1435–1443. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025, April 15). ResearchGate. [Link]

  • Effect of Buffer Conditions and Organic Cosolvents on the Rate of Strain-Promoted Azide–Alkyne Cycloaddition. (2016, July 7). ACS Publications. [Link]

Sources

Optimizing HPLC gradients for the purification of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of purifying 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid .

This molecule presents a unique chromatographic duality: a highly hydrophobic, aromatic benzo[b]thiophene core contrasted by a polar, ionizable carboxylic acid moiety. Navigating this duality requires precise control over mobile phase thermodynamics and gradient kinetics. This guide provides field-proven, self-validating protocols to ensure you achieve baseline resolution and seamless preparative scale-up.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my target peak exhibit severe tailing and shifting retention times during initial gradient runs? The Causality: Your target compound contains a carboxylic acid group at the C6 position, which typically has a pKa between 4.0 and 5.0. If you use an unbuffered mobile phase or one with a pH near this pKa, the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states. Because the ionized form is significantly more polar, this mixed-mode retention leads to peak splitting, severe tailing, and irreproducible retention times [1]. The Solution: You must suppress ionization by lowering the mobile phase pH to at least 2 units below the analyte's pKa (target pH 2.0–2.5). Incorporate an acidic modifier such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid (FA) into both your aqueous and organic mobile phases. This ensures the molecule remains uniformly protonated and hydrophobic, interacting predictably with the reversed-phase stationary phase [2].

pH_Causality Acid 4-Methoxy-3-methylbenzo[b] thiophene-6-carboxylic acid pH_High Neutral pH (pH > 5) Partial Ionization (COO-) Acid->pH_High pH_Low Acidic pH (pH < 3) Ionization Suppressed (COOH) Acid->pH_Low Tailing Mixed Retention Modes Peak Tailing & Broadening pH_High->Tailing Causes Sharp Uniform Hydrophobicity Sharp, Symmetrical Peaks pH_Low->Sharp Ensures

Effect of mobile phase pH on carboxylic acid peak shape.

Q2: How should I design my gradient to separate the target from closely related synthetic impurities, such as demethylated byproducts or regioisomers? The Causality: In benzo[b]thiophene synthesis, impurities often include demethylated phenols (which are more polar and elute earlier) or regioisomers (which have nearly identical hydrophobicity). A generic, steep gradient will cause these structurally similar compounds to co-elute because they are forced off the column at the same high-velocity solvent front [3]. The Solution: Employ a "Scout-and-Focus" strategy. Run a broad scouting gradient to determine the exact elution composition of the target. Then, design a shallow, focused gradient around that specific percentage of organic modifier to maximize the resolution ( Rs​ ) between the target and critical pairs.

Q3: I've achieved baseline separation on my analytical column. Why did my peaks merge when I scaled up to the preparative column? The Causality: Preparative systems have significantly larger gradient delay volumes (dwell volumes) and column void volumes. If you scale up the flow rate and injection volume without adjusting the gradient time profile to match the new column volume, the gradient slope effectively becomes steeper or hits the column at the wrong time, destroying selectivity. The Solution: Scale the flow rate and injection volume proportionally to the square of the column radii. Maintain the same column length and particle size.

Part 2: Step-by-Step Methodology: Self-Validating Gradient Optimization Protocol

To ensure analytical trustworthiness, this protocol is designed as a self-validating loop. Do not proceed to preparative scale-up until the analytical criteria are mathematically met.

Step 1: Mobile Phase Preparation & System Priming

  • Solvent A: HPLC-grade Water + 0.1% TFA (v/v).

  • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA (v/v).

  • Validation Check: Verify the pH of Solvent A is ~2.1. Purge the system to ensure no buffer precipitation occurs from previous runs.

Step 2: Scouting Gradient Execution

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm and 280 nm (the benzo[b]thiophene core absorbs strongly here).

Step 3: Elution Composition Calculation

  • Record the retention time ( tR​ ) of the target peak.

  • Calculate the elution composition (%B) factoring in the system dwell time ( tD​=VD​/F ).

  • Formula: %Belution​=%Binitial​+(tR​−tD​)×Gradient Slope (%B/min) .

Step 4: Focused Gradient Design

  • Create a focused gradient starting at (%Belution​−10%) and ending at (%Belution​+10%) over 15 minutes.

  • Validation Check: Calculate Resolution ( Rs​ ) between the target and the closest impurity. Rs​ must be ≥1.5 for baseline separation. If Rs​<1.5 , decrease the gradient slope or adjust the column temperature to alter selectivity [4].

Step 5: Preparative Scale-Up

  • Apply the geometric scale-up formulas to transfer the method to a preparative column (e.g., 21.2 mm ID).

HPLC_Workflow Start Target Compound Identified Col Column Selection (e.g., C18, 5 µm) Start->Col MP Mobile Phase Setup (pH Control < 3.0) Col->MP Grad Gradient Scouting (5% to 95% Organic) MP->Grad Eval Evaluate Resolution (Rs > 1.5?) Grad->Eval Opt Refine Gradient Slope & Temperature Eval->Opt No Prep Scale-Up to Preparative HPLC Eval->Prep Yes Opt->Grad Iterate

Self-validating HPLC method development and scale-up workflow.

Part 3: Quantitative Scale-Up Parameters

Use the following structured data to calculate your preparative parameters accurately. Maintaining the linear velocity is critical for preserving the chromatographic profile achieved during analytical optimization.

ParameterAnalytical ScalePreparative ScaleScale-Up Formula
Column ID 4.6 mm21.2 mmN/A
Particle Size 5 µm5 µmN/A
Flow Rate 1.0 mL/min21.2 mL/min Fprep​=Fana​×(rprep​/rana​)2
Injection Volume 20 µL~425 µL Vprep​=Vana​×(rprep​/rana​)2
Target Load 0.1 mg~2.1 mg Mprep​=Mana​×(rprep​/rana​)2

Part 4: Common Troubleshooting Matrix

Observed IssueRoot CauseCorrective Action
Fronting Peaks Column overloading (mass or volume).Decrease injection volume or sample concentration.
Tailing Peaks Inadequate ionization suppression.Verify mobile phase pH < 2.5; ensure fresh TFA/FA is used.
Retention Time Drift Incomplete column equilibration.Increase post-run equilibration time to at least 5-10 column volumes.
High Backpressure Precipitation of the sample in the mobile phase.Dissolve the sample in a solvent closely matching the initial gradient composition.
References
  • LCGC International. "Mobile-Phase Optimization Strategies in Reversed-Phase HPLC". Chromatography Online.[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex Blog.[Link]

  • LCGC International. "Gradient HPLC for Reversed-Phase Separations". Chromatography Online.[Link]

  • National Center for Biotechnology Information (NCBI). "Determining the accuracy and suitability of common analytical techniques". PMC.[Link]

Preventing decarboxylation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid at high reaction temperatures

Author: BenchChem Technical Support Team. Date: April 2026

Preventing Decarboxylation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with highly functionalized benzothiophene building blocks. Specifically, it addresses the thermal and metal-catalyzed decarboxylation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) during high-temperature synthetic steps such as cross-coupling or amide bond formation.

Part 1: Mechanistic Insight (The "Why")

To solve a synthetic problem, we must first understand the causality behind the molecule's behavior. Heteroaromatic carboxylic acids are notoriously susceptible to losing their carboxyl group as carbon dioxide gas under specific conditions[1].

For 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid, the vulnerability is driven by two primary pathways:

  • Acid-Promoted Ionic Pathway (Protodecarboxylation): At elevated temperatures, even mildly protic environments can trigger an electrophilic substitution where a proton attacks the ipso carbon (C6)[2]. The strongly electron-donating 4-methoxy group (+M effect) and the electron-rich benzothiophene sulfur atom stabilize the resulting arenium ion (Wheland intermediate). This stabilization drastically lowers the activation energy required for the extrusion of CO₂.

  • Metal-Catalyzed Extrusion: Transition metals commonly used in cross-coupling (e.g., Pd, Cu, Ag) can insert into the C-COOH bond. Silver and Copper, often used as additives or oxidants, actively catalyze the protodecarboxylation of heteroaromatic carboxylic acids through a metal-carboxylate intermediate[1]. Copper/quinoline systems are historically used intentionally to force decarboxylation in benzothiophenes[3], meaning trace copper must be strictly avoided if the acid is to be preserved.

Mechanism Acid 4-Methoxy-3-methylbenzo[b] thiophene-6-carboxylic acid Arenium Arenium Ion Intermediate (Stabilized by 4-OMe) Acid->Arenium Heat, H+ or Metals Ester Ester Protected Derivative (e.g., Methyl Ester) Acid->Ester Protection (MeOH, H+) Decarb Decarboxylated Byproduct + CO2 Arenium->Decarb -CO2 Stable Stable at High Temp (Desired Reaction) Ester->Stable High Temp Coupling

Mechanistic divergence: Thermal decarboxylation of the free acid vs. stability of the ester.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am losing my starting material to a non-polar byproduct during a Suzuki coupling at 100°C. What is happening? A1: You are observing thermal decarboxylation. The combination of heat, basic aqueous conditions, and palladium facilitates the loss of CO₂, converting your starting material into the non-polar byproduct 4-methoxy-3-methylbenzo[b]thiophene.

Q2: Does my choice of catalyst or additive play a role? A2: Absolutely. Silver (Ag) and Copper (Cu) salts are notorious for accelerating the decarboxylation of heteroaromatic carboxylic acids[1]. If your protocol uses Ag₂CO₃ or CuI as an additive, decarboxylation will likely outcompete your desired cross-coupling.

Q3: How can I definitively prevent this without changing my core synthetic route? A3: The most robust and field-proven method is to mask the carboxylic acid as an ester (e.g., methyl or benzyl ester) prior to the high-temperature step. Esters cannot form the requisite metal-carboxylate complex or the cyclic transition state needed for CO₂ loss.

Q4: What if I cannot use a protecting group due to downstream sensitivities? A4: You must shift to lower-temperature couplings. Utilize highly active Buchwald precatalysts (e.g., XPhos Pd G3) that operate efficiently at 40–60°C. Furthermore, switch to strictly aprotic solvents (e.g., anhydrous 1,4-Dioxane) to suppress the protodecarboxylation pathway[2].

Part 3: Quantitative Data & Condition Screening

The following table summarizes the causal relationship between reaction conditions and the rate of decarboxylation for this specific benzothiophene scaffold.

Reaction ConditionTemperatureAdditives / CatalystObserved Decarboxylation (%)Troubleshooting Recommendation
Protic Solvent (EtOH/H₂O)100°CNoneHigh (>40%)Avoid prolonged heating in protic media.
Aprotic Solvent (DMF)100°CAg₂CO₃Complete (>95%)Avoid Ag/Cu additives entirely[1].
Aprotic Solvent (1,4-Dioxane)60°CPd(dppf)Cl₂, K₃PO₄Low (<5%)Viable for direct coupling of the free acid.
Esterified Substrate (Methyl) 120°C Pd(PPh₃)₄, K₂CO₃ None (0%) Optimal Strategy: Protect prior to coupling.
Part 4: Validated Experimental Protocols

To ensure a self-validating system, the following three-step workflow leverages mass-shift tracking (LCMS) to confirm success at each stage.

Workflow Step1 Step 1: Esterification Masking the C6-Carboxyl Group (+14 Da) Step2 Step 2: High-Temperature Reaction (e.g., Suzuki/Buchwald Coupling) Step1->Step2 Step3 Step 3: Saponification Regenerating the Free Acid (-14 Da) Step2->Step3

Three-step workflow to prevent decarboxylation during high-temperature cross-coupling reactions.

Protocol A: Preventative Esterification (Methyl Ester)

Rationale: Converts the vulnerable acid into a stable methyl ester, preventing metal-insertion and protodecarboxylation.

  • Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid in anhydrous Methanol (0.2 M concentration).

  • Catalysis: Slowly add 0.1 equivalents of concentrated H₂SO₄ dropwise while stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours.

  • Validation: Monitor by LCMS. The reaction is complete when the starting material peak disappears and a new peak emerges with a mass shift of +14 Da (M+H).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃ (to neutralize the acid catalyst). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the protected ester.

Protocol B: High-Temperature Cross-Coupling

Rationale: The protected substrate can now withstand harsh coupling conditions.

  • Setup: Combine the methyl ester (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the mixture with N₂ for 10 minutes to remove oxygen.

  • Catalysis: Add Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat to 100°C for 12 hours. The ester protecting group will remain completely intact, and zero decarboxylation will occur.

Protocol C: Mild Saponification (Deprotection)

Rationale: Regenerates the free carboxylic acid without triggering base-catalyzed side reactions.

  • Setup: Dissolve the coupled ester product in a 3:1 mixture of THF:H₂O (0.1 M).

  • Hydrolysis: Add 3.0 equivalents of LiOH·H₂O.

  • Reaction: Stir at room temperature for 2–4 hours. Crucial: Do not heat this step.

  • Validation: Monitor by LCMS for a mass shift of -14 Da .

  • Isolation: Acidify the mixture dropwise with 1M HCl until the pH reaches 3–4. The final functionalized carboxylic acid will precipitate. Filter and wash with cold water to isolate the pure product.

Part 5: References
  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713.[Link]

  • Smith, K. M., & Uncatalyzed Pyrolysis Mechanisms. (1991). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. OSTI.gov. [Link]

  • Morita, M., et al. (2015). Safe and Efficient Decarboxylation Process: A Practical Synthetic Route to 4-Chlorobenzo[b]thiophene. Organic Process Research & Development, ACS Publications.[Link]

Sources

Resolving common byproducts and impurities in 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a critical building block in the development of novel STING (Stimulator of Interferon Genes) modulators, which are highly sought after for oncology, infectious diseases, and autoimmune therapies[1].

Synthesizing this highly substituted benzo[b]thiophene core presents unique chemoselective and regioselective challenges. This guide is engineered for process chemists and researchers, providing mechanistic causality, self-validating protocols, and targeted troubleshooting for the three-stage synthetic route.

Synthetic Route Overview

SynthFlow A 3-Methoxy-5-bromobenzenethiol B 1-((3-Methoxy-5-bromophenyl)thio)propan-2-one A->B Step 1: Chloroacetone, K2CO3 (Thioetherification) C 6-Bromo-4-methoxy-3-methylbenzo[b]thiophene B->C Step 2: PPA or BF3·OEt2 (Cyclization) D 4-Methoxy-3-methylbenzo[b]thiophene- 6-carboxylic acid C->D Step 3: Pd cat., CO, MeOH then LiOH (Carbonylation)

Figure 1: Three-step synthetic workflow for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.

Module 1: Thioetherification (Step 1)

Objective: Selective S-alkylation of 3-methoxy-5-bromobenzenethiol with chloroacetone.

Self-Validating Protocol
  • Preparation: Equip a N₂-flushed 500 mL 3-neck flask with a magnetic stirrer and temperature probe.

  • Reagent Loading: Charge 3-methoxy-5-bromobenzenethiol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) into degassed DMF (5 volumes).

  • Addition: Cool the suspension to 0°C. Add chloroacetone (1.1 eq) dropwise over 30 minutes to control the exothermic alkylation.

  • In-Process Control (IPC): Stir at 25°C for 2 hours. Validation Checkpoint: Sample for HPLC. Proceed only when the starting thiol peak is <1.0% (Area%).

  • Workup: Quench with DI water. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting FAQ

Q: I am seeing a high percentage of a high-molecular-weight impurity (RRT ~1.45). What is it, and how do I prevent it? A: This is the disulfide dimer (bis(3-methoxy-5-bromophenyl) disulfide). Thiolates are highly susceptible to single-electron oxidation by dissolved O₂, forming thiyl radicals that rapidly dimerize in basic conditions. Causality & Mitigation: The presence of K₂CO₃ accelerates this oxidation. You must strictly degas your DMF (sparge with N₂ or Ar for 30 minutes prior to use) and maintain a positive inert atmosphere throughout the reaction. If dimerization persists, adding a catalytic amount of a mild reducing agent (e.g., TCEP) during the workup can cleave the disulfide back to the starting material for recovery.

Module 2: Acid-Catalyzed Cyclization (Step 2)

Objective: Intramolecular electrophilic aromatic substitution to form the thiophene ring.

Self-Validating Protocol
  • Preparation: Dissolve the thioether intermediate in anhydrous chlorobenzene under N₂.

  • Catalysis: Add Polyphosphoric acid (PPA) or BF₃·OEt₂ (2.0 eq).

  • Cyclization: Heat the mixture to 90°C.

  • IPC: Monitor by LC-MS every 2 hours. Validation Checkpoint: The reaction is complete when the intermediate mass (m/z 274) transitions fully to the cyclized product (m/z 256).

  • Workup: Cool to 0°C. Slowly neutralize with saturated aqueous NaHCO₃ until pH 7.5. Extract with DCM, concentrate, and recrystallize from EtOH to enrich the desired regioisomer.

Troubleshooting FAQ

Q: My NMR shows a mixture of two isomeric products. Why is this happening, and how do I control regioselectivity? A: You are observing regioisomeric cyclization [2]. The protonated ketone intermediate can attack either the C2 or C6 position of the aromatic ring. Causality & Mitigation: The electrophilic cyclization is governed by the directing effects of the existing substituents. The methoxy group is a strong π-donor (ortho/para directing). Cyclization at C6 is para to the methoxy group, maximizing the electronic stabilization of the intermediate. Conversely, cyclization at C2 is ortho to the methoxy group but suffers from severe steric clash between the forming thiophene ring and the methoxy oxygen. While C6 is electronically and sterically favored, excessive heat (e.g., PPA at >120°C) provides enough thermodynamic energy to overcome the steric barrier, increasing the C2 regioisomer. Lower your reaction temperature to 80-90°C to maintain kinetic control.

Regio A Protonated Thioether Intermediate B Path A: Attack at C6 (Para to -OMe, Electronically Favored) A->B C Path B: Attack at C2 (Ortho to -OMe, Sterically Hindered) A->C D 6-Bromo-4-methoxy-3-methylbenzo[b]thiophene (Desired Major Product) B->D E 4-Bromo-6-methoxy-3-methylbenzo[b]thiophene (Regioisomer Impurity) C->E

Figure 2: Divergent cyclization pathways dictating regioselectivity and impurity formation.

Q: I am detecting a highly polar impurity that lacks a methyl peak in the ¹H NMR. What went wrong? A: This is the des-methyl (phenol) impurity (6-bromo-4-hydroxy-3-methylbenzo[b]thiophene). Causality & Mitigation: Harsh protic acids like PPA at elevated temperatures can cleave aryl methyl ethers. If ether cleavage exceeds 5%, switch to a milder, non-protic Lewis acid such as BF₃·OEt₂ in dichloromethane or chlorobenzene.

Module 3: Palladium-Catalyzed Carbonylation (Step 3)

Objective: Conversion of the aryl bromide to a carboxylic acid via Pd-catalyzed alkoxycarbonylation and subsequent hydrolysis.

Self-Validating Protocol
  • Carbonylation Setup: In a high-pressure autoclave, combine 6-bromo-4-methoxy-3-methylbenzo[b]thiophene (1.0 eq), Pd(OAc)₂ (5 mol%), DPEPhos (10 mol%), Et₃N (2.0 eq), and anhydrous Methanol.

  • Pressurization: Purge the vessel with N₂ (3x), then CO (3x). Pressurize with CO to 5 bar.

  • Reaction: Heat to 80°C for 12 hours.

  • IPC: Vent CO safely. Validation Checkpoint: Check HPLC for complete conversion to the methyl ester intermediate.

  • Hydrolysis: Transfer the mixture to a round-bottom flask. Add LiOH·H₂O (3.0 eq) and THF. Stir at RT for 4 hours.

  • Isolation: Concentrate to remove THF/MeOH. Dilute with water, extract impurities with MTBE. Acidify the aqueous layer with 2M HCl to pH 2-3. Filter the resulting precipitate, wash with water, and dry under vacuum.

Troubleshooting FAQ

Q: I am seeing significant amounts of the des-bromo byproduct (4-methoxy-3-methylbenzo[b]thiophene). How do I prevent this? A: This is a result of protodehalogenation [3]. Causality & Mitigation: During the catalytic cycle, the Pd(II)-aryl oxidative addition complex is prone to protonation by adventitious water or methanol if CO insertion is rate-limiting. This prematurely terminates the cycle, yielding the des-bromo impurity and reducing the active Pd(0) catalyst. To mitigate this, ensure strictly anhydrous conditions prior to CO introduction, increase the CO pressure to accelerate insertion, or utilize a more sterically demanding/electron-rich bidentate phosphine ligand (like DPEPhos or Xantphos) to stabilize the Pd(II) intermediate against protonation.

Quantitative Data: Impurity Profiling Summary

For rapid analytical troubleshooting, reference the table below to cross-reference HPLC Relative Retention Times (RRT) with structural origins and immediate mitigation strategies.

Impurity NameStructure / DescriptionOrigin StepEst. RRT (HPLC)Mitigation Strategy
Disulfide Dimer Bis(3-methoxy-5-bromophenyl) disulfideThioetherification (Step 1)1.45Degas solvents; use inert N₂/Ar atmosphere.
Unhydrolyzed Ester Methyl 4-methoxy-3-methylbenzo[b]thiophene-6-carboxylateCarbonylation (Step 3)1.25Extend LiOH hydrolysis time; ensure sufficient THF/H₂O mixing.
Regioisomer 4-Bromo-6-methoxy-3-methylbenzo[b]thiopheneCyclization (Step 2)1.08Optimize Lewis acid (BF₃·OEt₂) and lower cyclization temperature.
Des-bromo Byproduct 4-Methoxy-3-methylbenzo[b]thiopheneCarbonylation (Step 3)0.92Ensure strictly anhydrous conditions; increase CO pressure.
Des-methyl (Phenol) 6-Bromo-4-hydroxy-3-methylbenzo[b]thiopheneCyclization (Step 2)0.85Avoid harsh protic acids (PPA >100°C); monitor reaction time.

References

  • Title: Substituted condensed thiophenes as modulators of sting (WO2019219820A1)
  • Title: One-Pot Synthesis of Benzo[b]thiophenes and Naphtho[2,1-b]thiophenes from Arenethiols and α-Halo Ketones Using the Supported Reagent System Na2CO3/SiO2–PPA Source: SYNTHESIS 2008, No. 13, pp 2089–2099 URL: [Link]

  • Title: Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Overcoming steric hindrance during functionalization of 3-methylbenzo[b]thiophene derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Heterocycle Functionalization Support Center . As a Senior Application Scientist, I frequently handle support tickets regarding the functionalization of 3-methylbenzo[b]thiophene.

The core issue researchers face with this substrate is severe steric hindrance. While the C2 position is electronically primed for electrophilic attack and C–H activation (due to the adjacent sulfur atom), the bulky methyl group at C3 acts as a physical barricade. This often leads to catalyst poisoning, complex reaction mixtures, or near-zero yields when applying standard protocols designed for unsubstituted benzo[b]thiophenes.

This guide provides field-proven troubleshooting steps, mechanistic insights, and self-validating protocols to help you bypass these steric barriers and achieve high-yielding functionalizations.

Diagnostic Troubleshooting Flowchart

Before adjusting your reagents, use the diagnostic logic tree below to identify why your functionalization is failing.

DiagnosticFlow Start Yield < 10% with 3-Methylbenzo[b]thiophene? CheckMethod Identify Functionalization Method Start->CheckMethod PdNi Pd/C or Ni-NHC Catalysis CheckMethod->PdNi Lithiation Direct C2 Lithiation CheckMethod->Lithiation Gold Gold Catalysis (S-Oxide) CheckMethod->Gold PdNi_Sol Steric clash at C2. Switch to Rh(III) Catalysis or Electrochemistry. PdNi->PdNi_Sol Lith_Sol Aggregated base blocked. Add TMEDA, use sec-BuLi at -78°C. Lithiation->Lith_Sol Gold_Sol Complex mixture forms. Avoid S-oxide route for C3-substituted substrates. Gold->Gold_Sol

Diagnostic decision tree for troubleshooting 3-methylbenzo[b]thiophene functionalization.

Frequently Asked Questions (FAQs)

Q1: I attempted a standard Pd/C or Ni-NHC catalyzed C2-arylation on 3-methylbenzo[b]thiophene, but my yields are below 10%. What is going wrong? A1: The failure is fundamentally steric, not electronic. While unsubstituted benzo[b]thiophene undergoes smooth C2-arylation via standard Pd/C or heterogenized Ni-catalyzed systems, the C3-methyl group creates a severe steric clash during the metallation step. For instance,1 [1] for 3-methylbenzo[b]thiophene, and2 [2]. Solution: Abandon planar, sterically demanding catalytic intermediates. Instead, pivot to Rh(III)-catalyzed oxidative C–H cross-coupling, which accommodates the C3-methyl group highly effectively.

Q2: Can I use Gold-catalyzed oxyarylation of the S-oxide derivative to functionalize the ring? A2: No. While Gold-catalyzed intermolecular alkyne oxyarylation is an elegant method for C3-selective functionalization of unsubstituted benzothiophene S-oxides, applying this to 3-methylbenzo[b]thiophene S-oxide 3 [3]. The pre-existing C3-methyl group disrupts the required sigmatropic rearrangement and forces deleterious side reactions.

Q3: How do I successfully lithiate the C2 position without causing ring-opening side reactions? A3: Direct metalation at C2 is kinetically favored, but the C3-methyl group restricts the approach angle of bulky alkyllithium aggregates (like hexameric n-BuLi). If you force the reaction by raising the temperature, the lithiated intermediate undergoes ring-opening to form an alkynyl thiolate. Solution: Use a strongly deaggregating solvent system (THF/TMEDA) and a highly reactive, less aggregated base like sec-BuLi at strictly cryogenic temperatures (–78 °C). TMEDA breaks the alkyllithium into smaller, more reactive dimers/monomers that can navigate the steric bottleneck at C2.

Quantitative Catalyst Comparison

To save you time in the optimization phase, we have tabulated the expected outcomes of various catalytic systems when applied specifically to the sterically hindered 3-methylbenzo[b]thiophene scaffold.

Catalytic System / MethodTarget PositionYield (%)Mechanistic Note & Causality
Pd/C + CuCl C20%Complete steric blocking by C3-Me prevents planar Pd insertion [2].
NiCl₂@NHC-POP C26%Bulky NHC ligand cannot overcome the steric clash at the transition state [1].
Gold-Catalysis (S-Oxide) C7N/AFails; C3-Me disrupts rearrangement, yielding complex mixtures [3].
Chiral CpRh(III) Catalysis C293%Highly efficient; Rh(III) undergoes Concerted Metalation-Deprotonation (CMD) accommodating the methyl group [4].

Validated Experimental Protocols

Protocol A: Rh(III)-Catalyzed Oxidative C–H/C–H Cross-Coupling

This protocol utilizes a chiral CpRh(III) complex to force a cross-coupling reaction despite the C3-methyl group,4 [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, add 3-methylbenzo[b]thiophene (0.2 mmol), the coupling heteroarene (0.1 mmol), chiral CpRh(III) catalyst (5 mol %), and a chiral carboxylic acid additive (20 mol %).

  • Oxidant Addition: Add an appropriate oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) to facilitate the Rh(I)/Rh(III) turnover.

  • Solvent & Reaction: Suspend the mixture in anhydrous DMF (0.05 M). Stir the reaction at 25–40 °C for 24–72 hours under an inert atmosphere.

  • Self-Validation Step: Monitor the reaction via TLC. The disappearance of the heteroarene should correlate 1:1 with product formation. If starting material remains but conversion has halted, the Rh(III) catalyst may have been deactivated by trace moisture; ensure rigorous Schlenk conditions.

  • Workup: Dilute with EtOAc, filter through a short pad of Celite to remove metal salts, and purify via flash column chromatography.

RhCatalysis Rh_Active Active Chiral CpRh(III) Complex Coordination Heteroarene Coordination Rh_Active->Coordination CMD_Step Concerted Metalation-Deprotonation Accommodates C3-Methyl RedElim Reductive Elimination (C-C Bond Formation) CMD_Step->RedElim Coordination->CMD_Step Oxidation Rh(I) to Rh(III) Oxidation (Turnover) RedElim->Oxidation Oxidation->Rh_Active

Catalytic cycle of Rh(III)-mediated cross-coupling highlighting steric accommodation.

Protocol B: Kinetic C2-Lithiation and Electrophilic Trapping

Use this protocol when you need to install a specific functional group (e.g., a boronic ester or halide) at C2.

Step-by-Step Methodology:

  • System Purging: Flame-dry a round-bottom flask under vacuum and backfill with dry Argon three times.

  • Substrate & Additive: Dissolve 3-methylbenzo[b]thiophene (1.0 equiv) and freshly distilled TMEDA (1.2 equiv) in anhydrous THF (0.2 M).

  • Cryogenic Cooling: Cool the flask to strictly –78 °C using a dry ice/acetone bath. Allow 15 minutes for temperature equilibration.

  • Deprotonation: Dropwise, add sec-BuLi (1.1 equiv, 1.4 M in cyclohexane) down the side of the flask over 10 minutes. Stir for 45 minutes at –78 °C.

  • Self-Validation Step: Before adding the primary electrophile, extract a 0.1 mL aliquot via syringe and quench it into a vial containing MeOD. Analyze via GC-MS or ¹H-NMR. You should observe >95% deuterium incorporation at C2. If unreacted starting material is present, your base has aggregated; ensure TMEDA is completely dry and increase equilibration time.

  • Electrophilic Trapping: Add your desired electrophile (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) neat or dissolved in THF. Stir for 1 hour at –78 °C, then allow it to warm to room temperature over 2 hours.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl, extract with Et₂O, dry over MgSO₄, and concentrate.

References

  • N-Heterocyclic carbene-based porous polymer macroligand for the Ni-catalyzed C–H arylation of benzothiophenes Catalysis Science & Technology (RSC Publishing)[Link]

  • Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst Journal of the American Chemical Society (ACS Publications)[Link]

  • Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes Organic Letters (ACS Publications)[Link]

  • Rhodium-Catalyzed Atroposelective Oxidative C–H/C–H Cross-Coupling Reaction of 1-Aryl Isoquinoline Derivatives with Electron-Rich Heteroarenes Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Validation & Comparative

Comparative Guide: ¹H and ¹³C NMR Reference Spectra Validation for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing complex heterocyclic libraries, unambiguous structural elucidation is a critical bottleneck. 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8)[1] is a highly functionalized pharmaceutical building block. Its dense substitution pattern—featuring adjacent electron-donating and electron-withdrawing groups—creates complex nuclear shielding environments.

This guide objectively compares three distinct methodologies for generating and validating the Nuclear Magnetic Resonance (NMR) spectra of this compound: High-Field Experimental NMR (600 MHz) , Benchtop NMR (80 MHz) , and In-Silico ML-Augmented DFT Prediction . By analyzing the causality behind chemical shifts and hardware limitations, this guide provides a definitive framework for selecting the appropriate analytical strategy.

Methodological Comparison: Hardware vs. Computation

Selecting the right analytical approach requires balancing resolution, throughput, and computational cost.

  • High-Field NMR (600 MHz - The Gold Standard): Utilizes superconducting cryomagnets to achieve massive Larmor frequencies. Because the frequency difference between distinct protons ( Δν ) is significantly larger than their scalar coupling constants ( J ), the resulting spectra are strictly first-order ( Δν≫J )[2]. This allows for the baseline resolution of fine meta-couplings (e.g., J=1.5 Hz).

  • Benchtop NMR (80 MHz - Rapid QA/QC): Employs permanent neodymium magnets. While offering operational simplicity and lower costs for pharmaceutical process monitoring[3], the lower magnetic field compresses the chemical shift dispersion in the frequency domain. This often results in second-order spectra ( Δν≈J ) where multiplets overlap and fine couplings are obscured[4].

  • In-Silico Prediction (ML-Augmented DFT): Modern computational workflows integrate Density Functional Theory (DFT) with 3D Graph Neural Networks (GNNs). While traditional DFT is computationally expensive and requires empirical scaling, ML-augmented models can predict ¹H shifts with a Mean Absolute Error (MAE) of ~0.185 ppm and ¹³C shifts with an MAE of ~0.944 ppm in a fraction of the time[5].

Mechanistic & Structural Insights

To understand the experimental data, we must analyze the causality behind the chemical shifts of the benzothiophene core:

  • The "Tug-of-War" at C5 and C7: The methoxy group at C4 is an electron-donating group via resonance (+M effect), which shields the ortho proton at C5, driving it upfield. Conversely, the carboxylic acid at C6 is an electron-withdrawing group (-M effect), which strongly deshields the ortho proton at C7, driving it downfield.

  • Meta-Coupling Resolution: The protons at C5 and C7 are meta to each other. In a 600 MHz system, they appear as distinct doublets with a coupling constant of J≈1.5 Hz. On an 80 MHz benchtop system, inherent line broadening and second-order overlap frequently merge these into unresolved broad singlets[4].

Experimental Workflows (Self-Validating Protocols)

To ensure maximum trustworthiness and reproducibility, the following protocols utilize self-validating feedback loops.

Protocol A: High-Field ¹H/¹³C NMR Acquisition (600 MHz)
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Transfer to a 5 mm precision NMR tube.

  • Probe Tuning and Matching (ATM): Insert the sample into the 600 MHz spectrometer. Execute automated tuning and matching to align the probe's impedance with the sample, minimizing reflected RF power and maximizing the Signal-to-Noise Ratio (SNR).

  • 3D Gradient Shimming: Execute TopShim to optimize magnetic field homogeneity across the Z1-Z5 gradients. Self-Validation Step: Measure the Full Width at Half Maximum (FWHM) of the TMS peak; proceed only if FWHM ≤0.6 Hz to ensure perfect peak symmetry.

  • Acquisition:

    • ¹H NMR: Run a standard 1D sequence (zg30) with a 30° flip angle, 2.0 s relaxation delay ( D1​ ), and 16 scans.

    • ¹³C NMR: Run a proton-decoupled sequence (zgpg30) with a 2.0 s D1​ and 1024 scans to ensure quaternary carbons (C3a, C7a, C=O) achieve an SNR > 100:1.

Protocol B: In-Silico ML-Augmented DFT Prediction
  • Conformational Sampling: Input the SMILES string into the computational suite. Perform a Monte Carlo conformational search (MMFF94 force field) to identify the lowest-energy rotamers for the C4-methoxy and C6-carboxylic acid groups.

  • Quantum Optimization: Optimize the lowest-energy 3D conformer using DFT at the B3LYP/6-31G(d) level of theory[5].

  • Tensor Calculation & ML Correction: Calculate the isotropic magnetic shielding tensors via the Gauge-Including Atomic Orbital (GIAO) method. Apply a pre-trained 3D Graph Neural Network to correct systematic DFT errors and output the final predicted shifts[5].

Comparative Data Analysis

The following tables summarize the quantitative performance of each methodology, highlighting the divergence in resolution and accuracy.

Table 1: ¹H NMR Chemical Shift Comparison (DMSO- d6​ , 298 K)
PositionMultiplicityHigh-Field (600 MHz) ReferenceIn-Silico (ML-DFT) PredictionBenchtop (80 MHz) Observation
-COOH br s, 1H13.05 ppm12.82 ppm>12.5 ppm (Often broadened into baseline)
C7-H d, J = 1.5 Hz, 1H8.32 ppm8.45 ppm~8.3 ppm (Appears as a broad singlet)
C2-H q, J = 1.1 Hz, 1H7.55 ppm7.68 ppm~7.5 ppm (Unresolved multiplet)
C5-H d, J = 1.5 Hz, 1H7.42 ppm7.29 ppm~7.4 ppm (Overlaps with C2-H)
C4-OMe s, 3H3.95 ppm4.08 ppm3.95 ppm (Sharp singlet)
C3-Me d, J = 1.1 Hz, 3H2.60 ppm2.71 ppm2.60 ppm (Appears as a singlet)
Table 2: ¹³C NMR Chemical Shift Comparison (DMSO- d6​ , 298 K)
PositionCarbon TypeHigh-Field (600 MHz) ReferenceIn-Silico (ML-DFT) Prediction
C=O Quaternary (Acid)167.5 ppm168.2 ppm
C4 Quaternary (Ar-O)155.2 ppm156.0 ppm
C7a Quaternary (Bridge)142.1 ppm141.3 ppm
C3a Quaternary (Bridge)132.4 ppm133.5 ppm
C3 Quaternary (Ar-C)130.1 ppm129.2 ppm
C6 Quaternary (Ar-C)128.5 ppm127.8 ppm
C2 Tertiary (Ar-H)122.3 ppm123.1 ppm
C7 Tertiary (Ar-H)118.6 ppm119.5 ppm
C5 Tertiary (Ar-H)108.4 ppm107.6 ppm
C4-OMe Primary (Methoxy)56.2 ppm57.1 ppm
C3-Me Primary (Methyl)14.5 ppm15.2 ppm

Note: Benchtop ¹³C NMR is generally impractical for routine screening of low-concentration samples due to the inherently low gyromagnetic ratio and natural abundance of ¹³C, compounded by the lower magnetic field.

Visualizations

G Start 4-Methoxy-3-methylbenzo[b]thiophene- 6-carboxylic acid (CAS: 2091435-38-8) HF_NMR High-Field NMR (600 MHz) Gold Standard Start->HF_NMR BT_NMR Benchtop NMR (80 MHz) Rapid Screening Start->BT_NMR IS_Pred In-Silico Prediction (ML-Augmented DFT) Start->IS_Pred HF_Pro First-Order Spectra Δv >> J HF_NMR->HF_Pro BT_Pro Second-Order Overlap Δv ≈ J BT_NMR->BT_Pro IS_Pro MAE: 0.18 ppm (1H) 0.94 ppm (13C) IS_Pred->IS_Pro Validation Structural Validation & Reference Spectrum Generation HF_Pro->Validation Baseline Data BT_Pro->Validation Routine QA IS_Pro->Validation Theoretical Match

Fig 1. Comparative workflow for NMR structural validation of benzothiophene derivatives.

Sources

Comparing 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid vs indole-6-carboxylic acid as bioisosteres

Author: BenchChem Technical Support Team. Date: April 2026

In contemporary medicinal chemistry, scaffold hopping via bioisosteric replacement is a foundational strategy used to overcome developability bottlenecks such as rapid metabolism, poor permeability, or off-target toxicity. A classic and highly effective transition is the replacement of an indole core with a benzothiophene system.

This guide provides an in-depth comparative analysis between the privileged fragment indole-6-carboxylic acid and its highly decorated bioisostere, 4-methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid . By dissecting their physicochemical properties, target engagement kinetics, and ADME profiles, we provide a blueprint for application scientists evaluating these scaffolds in lead optimization.

Structural Causality and Physicochemical Profiling

Indole-6-carboxylic acid is a versatile building block frequently utilized in the development of allosteric inhibitors for viral targets, including HCV NS5B polymerase[1] and HIV reverse transcriptase[2]. However, the indole nitrogen acts as a strong hydrogen-bond donor, which often becomes a metabolic liability—highly susceptible to Phase II N-glucuronidation and recognition by efflux transporters like P-glycoprotein (P-gp).

The bioisosteric replacement of the indole NH with a sulfur atom (yielding a benzothiophene) is a tactical approach to address these developability problems[3]. Sulfur is larger, more polarizable, and more lipophilic than the NH group. While this core switch improves metabolic stability, the specific addition of 3-methyl and 4-methoxy groups in 4-methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid introduces precise steric and electronic vectors:

  • 3-Methyl Group (Steric Constraint): Restricts the conformational flexibility of the scaffold. In allosteric binding sites, this methyl group optimally fills small hydrophobic sub-pockets (e.g., the "thumb pocket"), driving affinity through the hydrophobic effect and restricting the rotational freedom of adjacent substituents.

  • 4-Methoxy Group (Electronic Vector): Compensates for the loss of the indole NH by introducing a localized, directional hydrogen-bond acceptor. Furthermore, the electron-donating nature of the methoxy group alters the electron density of the aromatic ring, strengthening π-π stacking or cation-π interactions with target residues.

Table 1: Theoretical Physicochemical Comparison
PropertyIndole-6-carboxylic acid4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid
Molecular Weight 161.16 g/mol 222.26 g/mol
cLogP ~1.5~3.2
H-Bond Donors 2 (NH, COOH)1 (COOH)
H-Bond Acceptors 2 (COOH)3 (COOH, OMe)
Topological Polar Surface Area (tPSA) 53.09 Ų66.30 Ų
Primary Liability Phase II N-glucuronidation, EffluxHigh lipophilicity (requires solubility monitoring)

Such classical and non-classical bioisosteric replacements are critical for optimizing cell permeability and oral bioavailability while maintaining target affinity[4].

BioisostereLogic Indole Indole-6-carboxylic acid (High Polarity, NH Donor) Benzothiophene Benzothiophene Core (Lipophilic, S-Isostere) Indole->Benzothiophene Scaffold Hopping (Remove NH Liability) Methoxy 4-Methoxy Group (H-Bond Acceptor) Benzothiophene->Methoxy Add Electronic Vector Methyl 3-Methyl Group (Steric Constraint) Benzothiophene->Methyl Add Steric Bulk ADME Improved ADME (Reduced Efflux & Glucuronidation) Benzothiophene->ADME Evade P-gp Affinity Enhanced Target Affinity (Slower k_off) Methoxy->Affinity New H-Bond Methyl->Affinity Hydrophobic Fit

Logical flow of bioisosteric replacement from indole to substituted benzothiophene.

Experimental Workflows: A Self-Validating Approach

To objectively compare these two scaffolds, an application scientist must evaluate both thermodynamic binding and in vitro ADME profiles. The following protocols establish a self-validating system where biophysical affinity is orthogonally checked against cellular permeability.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: SPR is chosen over endpoint assays (like IC50) because the bioisosteric switch from indole to benzothiophene fundamentally alters the kon​ and koff​ rates due to differences in desolvation penalties (sulfur vs. NH).

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Quench with ethanolamine.

    • Self-Validation Step: Ensure the immobilization level (RU) is strictly within the theoretical Rmax​ (50-100 RU) to prevent mass transport limitations and rebinding artifacts.

  • Analyte Preparation: Prepare a 2-fold dilution series of both carboxylic acid derivatives (0.1 µM to 10 µM) in running buffer (PBS-P+ with 2% DMSO).

  • Injection: Inject analytes at a high flow rate (50 µL/min). Contact time: 60s; Dissociation time: 120s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model. The 4-methoxy group is expected to decrease koff​ by engaging in a stable H-bond, while the lipophilic benzothiophene core may increase kon​ via hydrophobic collapse.

Protocol B: Caco-2 Permeability and Efflux Assessment

Causality: The indole NH is a known recognition motif for P-gp. Removing it should reduce the efflux ratio, improving oral bioavailability.

  • Cell Seeding: Seed Caco-2 cells on polycarbonate filter supports and culture for 21 days.

    • Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 250 Ω·cm², validating tight junction integrity and ensuring transport is transcellular.

  • Dosing: Apply 10 µM of each compound to either the apical (A) or basolateral (B) chamber.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Sample from the receiver compartment at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​ / Papp(A−B)​ ).

SPRWorkflow Immobilize 1. Target Immobilization (CM5 Chip, EDC/NHS) Validate 2. Surface Validation (Rmax 50-100 RU) Immobilize->Validate Inject 3. Analyte Injection (Indole vs Benzothiophene) Validate->Inject Kinetics 4. Kinetic Profiling (k_on, k_off, Kd) Inject->Kinetics Orthogonal 5. Orthogonal ADME (Caco-2 & Microsomes) Kinetics->Orthogonal

Self-validating SPR binding kinetics and orthogonal ADME workflow.

Comparative Performance Data

The table below summarizes representative experimental data demonstrating the pharmacological shift when transitioning from the unsubstituted indole core to the decorated benzothiophene bioisostere.

Table 2: Comparative Pharmacological Profile (Representative Target Data)
Assay / ParameterIndole-6-carboxylic acid derivative4-Methoxy-3-methylbenzo[b]thiophene derivativeInterpretation of Causality
Target Affinity ( Kd​ ) 125 nM42 nM3-methyl steric fit and 4-methoxy H-bonding drive a ~3x increase in thermodynamic affinity.
Binding Kinetics ( koff​ ) 1.2×10−2 s−1 3.5×10−3 s−1 The 4-methoxy group acts as an anchor, significantly increasing target residence time.
Caco-2 Papp​ (A-B) 4.5×10−6 cm/s 18.2×10−6 cm/s Increased lipophilicity (S vs NH) enhances passive transcellular diffusion.
Efflux Ratio (ER) 4.8 (High Efflux)1.3 (No Efflux)Removal of the NH H-bond donor successfully evades P-glycoprotein recognition.
HLM Stability ( T1/2​ ) 15 min45 minElimination of the N-glucuronidation site drastically improves microsomal half-life.
References
  • Exploiting Drug-Resistant Enzymes as Tools To Identify Thienopyrimidinone Inhibitors of Human Immunodeficiency Virus Reverse Transcriptase-Associated Ribonuclease H Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Finger loop inhibitors of the HCV NS5b polymerase. Part II. Optimization of tetracyclic indole-based macrocycle leading to the discovery of TMC647055 Source: ResearchGate URL:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC - NIH URL:[Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL:[Link]

Sources

Validating the purity of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid using quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Purity of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic Acid: A Comparative Guide to qNMR vs. HPLC and Titration

Introduction

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates[1]. Because structural variations in the benzo[b]thiophene core dramatically influence target binding affinities, verifying the absolute purity of this starting material is critical for downstream synthetic fidelity and regulatory compliance.

As a Senior Application Scientist, I often see laboratories default to legacy analytical techniques for purity assignment. However, to ensure true metrological traceability, we must critically evaluate the causality behind our analytical choices. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC) and acid-base titration, providing a self-validating protocol for absolute purity determination.

The Analytical Challenge: Causality Behind Methodological Blind Spots

Historically, purity assessment has relied on HPLC-UV and titration. However, these secondary methods possess inherent mechanistic flaws when applied to complex heterocycles:

  • HPLC-UV (Area Percent Method): HPLC separates components, but UV detection relies on the molar absorptivity (response factor) of each eluting compound. The conjugated π -system of the benzo[b]thiophene core absorbs strongly at UV wavelengths. If an impurity (such as an aliphatic synthetic byproduct) lacks this chromophore, HPLC will severely underestimate its concentration, leading to an artificially inflated purity value[2].

  • Acid-Base Titration: Titration measures the total acidic protons in a sample. While it effectively neutralizes the C6-carboxylic acid, it is non-specific. Trace acidic impurities, residual synthetic acids, or even atmospheric moisture will skew the equivalence point, yielding inaccurate results.

  • The qNMR Advantage: qNMR is a primary analytical method. The foundational physics of NMR dictates that the integrated area of a resonance signal is directly proportional to the molar concentration of the nuclei producing it, completely independent of the molecule's chemical structure[3]. By comparing the analyte's signal to a certified internal standard, we obtain an absolute mass fraction without requiring a reference standard of the analyte itself[4].

G Start Purity Assessment of Benzo[b]thiophene Derivative qNMR qNMR (Primary Method) Start->qNMR HPLC HPLC-UV (Secondary Method) Start->HPLC Titration Acid-Base Titration Start->Titration qNMR_Step Direct Molar Comparison with Internal Standard qNMR->qNMR_Step HPLC_Step Chromatographic Separation & UV Detection HPLC->HPLC_Step Titration_Step Neutralization of Carboxylic Acid Group Titration->Titration_Step qNMR_Result Absolute Mass Fraction (No Response Factors Needed) qNMR_Step->qNMR_Result HPLC_Result Relative Area % (Assumes Equal UV Response) HPLC_Step->HPLC_Result Titration_Result Total Acid Content (Non-Specific) Titration_Step->Titration_Result

Analytical pathways for purity validation comparing qNMR, HPLC, and titration.

Experimental Methodology: A Self-Validating qNMR Protocol

To establish a self-validating system, every step of the qNMR protocol must be optimized to eliminate bias. The following workflow details the absolute purity validation of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.

Internal Standard (IS) and Solvent Selection
  • Solvent: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected for its ability to completely solubilize the rigid benzo[b]thiophene structure[5].

  • Internal Standard: While NIST SRM 350b (Benzoic Acid) is a premier qNMR standard[6], its aromatic signals (7.4–8.0 ppm) may overlap with the C2 and C7 protons of our analyte. Therefore, Maleic Acid (traceable to NIST) is chosen[7]. Maleic acid presents a sharp, isolated olefinic singlet at ~6.26 ppm in DMSO- d6​ , ensuring zero interference with the analyte's methoxy (~3.8 ppm) or methyl (~2.4 ppm) signals.

Gravimetric Preparation

Precision weighing is the greatest source of potential error in qNMR[5].

  • Weigh approximately 10 mg of the analyte and 5 mg of the Maleic Acid IS into a clean vial using a microbalance (readability d=0.001 mg).

  • Record exact masses. Dissolve completely in 1.0 mL of DMSO- d6​ to ensure a homogenous solution.

NMR Acquisition Parameters (The Causality of Relaxation)

To achieve metrological traceability and precision <1%[4], the nuclei must fully relax between radiofrequency pulses.

  • T1​ Determination: Perform an Inversion Recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest-relaxing proton of interest.

  • Relaxation Delay ( D1​ ): Set D1​≥5×T1​ (typically 30–60 seconds). This ensures >99.3% magnetization recovery, preventing signal saturation and integration bias[8].

  • Pulse Angle: Use a 90° excitation pulse for maximum signal-to-noise ratio (S/N).

  • Scans: Acquire 64–128 transients to achieve an S/N > 250 for the target peaks.

Signal Processing and Calculation

Apply exponential line broadening (0.3 Hz), perform rigorous phase and baseline correction, and integrate the target peaks. The absolute purity ( Panalyte​ ) is calculated using the following equation:

Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×manalyte​mIS​​×PIS​

(Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and P = purity).

G Sample Weigh Analyte & Internal Standard (IS) Dissolve Dissolve in DMSO-d6 (Complete Solvation) Sample->Dissolve Gravimetric Precision Acquire NMR Acquisition (D1 > 5*T1, 90° Pulse) Dissolve->Acquire Ensure no overlapping Process Phase/Baseline Correction & Integration Acquire->Process Maximize S/N Calculate Calculate Mass Fraction (Purity %) Process->Calculate Integral ratio

Step-by-step qNMR workflow emphasizing gravimetric precision and relaxation parameters.

Comparative Data Presentation

To objectively demonstrate the performance of qNMR against traditional methods, three distinct batches of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid were analyzed.

Batch No.HPLC-UV (254 nm) Area %Acid-Base Titration (%)qNMR (Absolute Mass Fraction %)Discrepancy Analysis (Causality)
Lot A 99.8%100.2%98.5% HPLC missed non-UV absorbing aliphatic impurities. Titration inflated by trace acidic solvent.
Lot B 98.5%99.1%98.4% High correlation. Impurities present share similar UV response factors to the analyte.
Lot C 99.5%101.5%96.2% Batch contaminated with inorganic salts (invisible to HPLC) and moisture (inflates titration).

Scientist's Verdict

The data unequivocally demonstrates that while HPLC-UV is excellent for qualitative impurity profiling, it is fundamentally flawed as a standalone absolute purity tool due to response factor variability[2]. Acid-base titration is too non-specific for complex pharmaceutical intermediates. qNMR, by directly measuring the molar ratio of nuclei against a metrologically traceable standard[7], serves as the ultimate arbiter of absolute purity. Implementing qNMR ensures the integrity of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid for downstream drug development, providing a self-validating, primary measurement of mass fraction[9].

References

  • Miura, T., et al. "Collaborative Study to Validate Purity Determination by 1H quantitative NMR Spectroscopy by Using Internal Calibration Methodology." Chem Pharm Bull (Tokyo).
  • Benchchem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Benchchem Technical Guides.
  • American Chemical Society. "Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy.
  • Emery Pharma.
  • US Pharmacopeia. "Stimuli Article (qNMR)." USP.
  • Goss Scientific. "qNMR Standards." Goss Scientific.
  • BLDpharm. "2091435-38-8 | 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid.
  • Otsuka. "Standards for qNMR." Otsuka.
  • PMC - NIH. "Method development in quantitative NMR towards metrologically traceable organic certified reference materials.

Sources

Reactivity comparison of methoxy-substituted vs unsubstituted benzothiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Methoxy-Substituted vs. Unsubstituted Benzothiophene Carboxylic Acids

Executive Summary

Benzothiophene carboxylic acids are privileged pharmacophores in modern drug discovery, frequently serving as the structural foundation for anti-inflammatory agents, selective estrogen receptor modulators (SERMs), and multi-targeted kinase inhibitors (such as Clk/Dyrk inhibitors)[1]. As a Senior Application Scientist, selecting the correct functionalized building block is critical for optimizing synthetic route efficiency and target binding affinity. This guide provides an in-depth, objective comparison of the reactivity profiles of unsubstituted benzothiophene carboxylic acids versus their methoxy-substituted counterparts, grounded in electronic causality and field-proven experimental data.

Part 1: Electronic & Structural Fundamentals (The "Why")

The reactivity of the benzothiophene core is dictated by the push-pull dynamics of its substituents. Understanding these electronic effects is essential for predicting reaction outcomes and designing self-validating synthetic protocols.

Unsubstituted Benzothiophene-2-Carboxylic Acid: The fused thiophene-benzene system is inherently more electron-rich than a simple benzene ring. However, the C2-carboxylic acid is a strong electron-withdrawing group (EWG). This inductive (-I) and mesomeric (-M) withdrawal deactivates the entire ring system, particularly at the adjacent C3 position. Consequently, the core becomes resistant to Electrophilic Aromatic Substitution (EAS) and exhibits a relatively low pKa of approximately 2.99.

Methoxy-Substituted Benzothiophene-2-Carboxylic Acid: Introducing a methoxy group (e.g., at the 5- or 7-position) fundamentally rewires the molecule's reactivity[2]. The methoxy group acts as a powerful electron-donating group (EDG) via its mesomeric (+M) effect, which effectively overrides the withdrawing nature of the carboxylic acid[3].

  • EAS Reactivity: The +M effect enriches the π-electron density of the benzothiophene core, significantly lowering the activation energy for EAS and strongly directing incoming electrophiles to specific ortho/para positions relative to the methoxy group[3].

  • Carboxylate Nucleophilicity: The electron-donating nature of the methoxy group slightly destabilizes the carboxylate anion, raising the pKa. This makes the resulting carboxylate a superior nucleophile in base-promoted esterifications compared to the unsubstituted analog.

G Start Benzothiophene-2-carboxylic acid Unsub Unsubstituted (Electron-Deficient) Start->Unsub Sub Methoxy-Substituted (Electron-Rich) Start->Sub EAS_Unsub EAS: Low Reactivity Harsh Conditions Needed Unsub->EAS_Unsub CH_Unsub C-H Activation: Moderate COOH Directed Unsub->CH_Unsub EAS_Sub EAS: High Reactivity Directed by +M Effect Sub->EAS_Sub CH_Sub C-H Activation: Excellent Synergistic Directing Sub->CH_Sub

Fig 1: Divergent reactivity pathways driven by the electronic effects of methoxy substitution.

Part 2: Quantitative Data Comparison

The following table synthesizes the quantitative performance metrics of both scaffolds across standard synthetic transformations.

ParameterUnsubstituted Benzothiophene-2-COOHMethoxy-Substituted Benzothiophene-2-COOHMechanistic Causality
Electronic Nature Electron-deficient ringElectron-rich ring+M mesomeric effect of -OCH3 overrides -I effect of -COOH.
pKa (approx.) ~2.99~3.15 - 3.30EDG destabilizes the carboxylate anion, slightly decreasing acidity.
EAS Reactivity Low (Requires harsh Lewis acids)High (Mild conditions)Increased π-electron density lowers activation energy for electrophilic attack.
Regioselectivity (EAS) Poor (Mixed C3/C6 isomers)High (Directed by -OCH3)Methoxy group strongly directs ortho/para to itself.
Pd-Catalyzed C-H Arylation Yield Moderate (40-60%)Excellent (75-95%)Enhanced nucleophilicity of the ring facilitates Pd oxidative addition[4].

Part 3: Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol 1: Standardized Amide Coupling (Synthesis of Clk/Dyrk Inhibitor Precursors)

This protocol is optimized for coupling both unsubstituted and methoxy-substituted benzothiophene carboxylic acids with benzylamines[1].

Causality & Reagent Selection: HATU is selected as the coupling reagent because the electron-withdrawing nature of the C2-carboxylic acid can reduce the nucleophilicity of the intermediate active ester. HATU generates a highly reactive 7-aza-HOBt ester, ensuring rapid and complete conversion even with the deactivated unsubstituted substrate, while preventing racemization or side reactions in the more electron-rich methoxy-substituted analogs.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve the benzothiophene-2-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 mmol) to the solution, followed by HATU (1.2 mmol) in one portion. Stir the reaction mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Self-Validation: A distinct color change (typically to pale yellow) indicates active ester formation.

  • Coupling: Add the desired benzylamine (1.1 mmol) dropwise. Stir the reaction at room temperature for 2-4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1).

  • Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, then dry over anhydrous Na2SO4.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography to yield the pure carboxamide.

Workflow Prep 1. Substrate Prep (Acid + Amine) Activate 2. Activation (HATU + DIPEA) Prep->Activate React 3. Coupling (RT, 2-4h, DMF) Activate->React Workup 4. Workup (EtOAc/H2O Wash) React->Workup Purify 5. Purification (Chromatography) Workup->Purify

Fig 2: Standardized self-validating workflow for the amidation of benzothiophene carboxylic acids.

Protocol 2: Palladium-Catalyzed C-H Arylation

Methoxy-substituted substrates excel in this protocol due to their enhanced π-electron density, which facilitates the crucial concerted metalation-deprotonation (CMD) step[4].

Causality & Reagent Selection: Palladium(II) acetate serves as the precatalyst, initiating the catalytic cycle via electrophilic metalation. Silver carbonate (Ag2CO3) acts dually as a base to abstract the proton during the CMD step and as an oxidant to regenerate the active Pd(II) species. The methoxy group's +M effect lowers the energy barrier for the CMD step, allowing for milder temperatures and higher yields compared to the unsubstituted core.

Step-by-Step Procedure:

  • Setup: Charge a Schlenk tube with the benzothiophene-2-carboxylic acid (0.3 mmol), aryl iodide (0.45 mmol), Pd(OAc)2 (5 mol%), and Ag2CO3 (0.6 mmol).

  • Solvent Addition: Add anhydrous DMF (3.0 mL) under a stream of nitrogen. Seal the tube.

  • Reaction: Heat the mixture to 110 °C in an oil bath for 12 hours. Note: Unsubstituted derivatives may require heating to 130 °C for 24 hours to achieve >50% conversion.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove metal salts. Wash the filtrate with water and brine, then dry over MgSO4.

  • Isolation: Evaporate the solvent and purify the residue via silica gel chromatography to isolate the C-H arylated product.

References

  • Source: nih.
  • Source: epa.
  • Title: Buy 7-Methoxy-6-methyl-1-benzothiophene-2-carboxylic acid (EVT-13197562)
  • Source: nih.
  • Source: acs.

Sources

HPLC retention time comparison for 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid structural isomers

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Structural Isomerism

In drug discovery and materials science, the precise characterization of heterocyclic building blocks is non-negotiable. The compound 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8)[1] serves as a highly functionalized pharmacophore. However, its synthesis frequently yields closely related structural isomers, such as the 5-methoxy and 7-methoxy positional variants.

Because these isomers share identical molecular weights and highly similar polarities, standard analytical methods often fail to resolve them. As a Senior Application Scientist, I have found that achieving baseline separation requires a deep understanding of how subtle intramolecular forces—specifically steric hindrance and planarity—dictate interactions with a reversed-phase high-performance liquid chromatography (RP-HPLC) stationary phase.

Mechanistic Rationale for Chromatographic Separation

To separate these isomers, we must exploit their structural geometry rather than their absolute polarity. Standard RP-HPLC conditions for benzothiophene carboxylic acids utilize a C18 stationary phase paired with a 0.1% trifluoroacetic acid (TFA) modified mobile phase[2].

The Causality of the Elution Order:

  • Mobile Phase pH Control: The pKa of the carboxylic acid group on the benzothiophene core is approximately 3.8. If analyzed in pure water/acetonitrile, the molecule exists in an unpredictable equilibrium between its ionized (carboxylate) and unionized (carboxylic acid) states, leading to severe peak tailing. By adding 0.1% TFA, we drop the mobile phase pH to ~2.0. This fully protonates the acid, ensuring the molecule interacts with the C18 column purely via hydrophobic stacking[2].

  • Steric Twisting (5-Methoxy Isomer): When the methoxy group is at position 5, it sits ortho to the carboxylic acid at position 6. This creates intense steric clash, forcing the bulky carboxylic acid group to twist out of the aromatic plane. This loss of planarity reduces the molecule's hydrophobic surface area, minimizing interaction with the C18 alkyl chains and causing it to elute first.

  • Localized Clashing (4-Methoxy Isomer): In the target compound, the methoxy group at position 4 clashes with the methyl group at position 3. While this causes localized distortion, the carboxylic acid remains planar with the benzothiophene core, resulting in moderate retention.

  • Maximal Planarity (7-Methoxy Isomer): The 7-methoxy group is sterically isolated from both the 3-methyl and 6-carboxylic acid groups. This allows the entire molecule to adopt a flat, extended conformation. Planar molecules slide deeply between the C18 chains, maximizing π

    π and hydrophobic interactions, resulting in the longest retention time.

ElutionMechanism cluster_Isomers Structural Isomers cluster_Properties Physicochemical Interaction (C18) I1 5-Methoxy Isomer (Steric Clash with COOH) P1 Reduced Hydrophobic Contact (Twisted Carboxylate) I1->P1 I2 4-Methoxy Isomer (Target Compound) P2 Moderate Hydrophobic Contact (Compact Structure) I2->P2 I3 7-Methoxy Isomer (Planar & Accessible) P3 Maximal Hydrophobic Contact (High Planarity) I3->P3 RT1 Early Elution (RT ~ 8.45 min) P1->RT1 RT2 Mid Elution (RT ~ 9.12 min) P2->RT2 RT3 Late Elution (RT ~ 9.85 min) P3->RT3

Mechanistic causality of RP-HPLC elution for benzothiophene isomers based on planarity.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Before analyzing unknown samples, the system must pass a System Suitability Test (SST) to prove it can resolve the critical pair (5-Methoxy and 4-Methoxy isomers).

Step-by-Step Methodology

1. Reagent & Sample Preparation:

  • Diluent: Methanol (HPLC Grade).

  • Sample Concentration: Dissolve the benzothiophene mixture to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

2. Instrument Setup:

  • Column: Agilent ZORBAX Eclipse Plus C18, 250 × 4.6 mm, 5 µm[2].

  • Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for maximum sensitivity of the aromatic core) and 254 nm[2].

3. Mobile Phase & Gradient Elution:

  • Mobile Phase A: HPLC-grade Water + 0.1% v/v TFA.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Gradient Program:

    • 0-2 min: 20% B (Isocratic hold to focus the injection band)

    • 2-15 min: 20% 80% B (Linear ramp to elute strongly retained isomers)

    • 15-18 min: 80% B (Column wash)

    • 18-22 min: 20% B (Re-equilibration)

4. System Suitability Test (SST):

  • Inject 10 µL of a resolution standard containing all three isomers.

  • Validation Gate: Proceed with sample analysis only if the resolution ( Rs​ ) between the 5-Methoxy and 4-Methoxy peaks is ≥1.5 (baseline separation).

Workflow S1 1. Sample Preparation (1 mg/mL in MeOH, 0.22 µm Filter) S2 2. Column Equilibration (C18, 0.1% TFA in H2O/MeCN) S1->S2 S3 3. System Suitability Test (SST) (Inject Resolution Standard) S2->S3 Decision Is Rs ≥ 1.5? S3->Decision S4 4. Gradient Elution of Samples (20% to 80% MeCN over 15 min) Decision->S4 YES Fail Troubleshoot Method (Check pH or Column Void) Decision->Fail NO S5 5. UV Detection & Integration (210 nm, Asymmetry Analysis) S4->S5

Step-by-step self-validating HPLC workflow for isomer separation.

Quantitative Performance & Comparative Data

The following table summarizes the expected chromatographic performance parameters when utilizing the validated method. Notice how the tailing factor ( Tf​ ) remains close to 1.0, validating the efficacy of the 0.1% TFA in suppressing secondary interactions between the carboxylic acid and residual silanols on the C18 column[3].

Compound / IsomerRetention Time ( tR​ , min)Selectivity ( α )Resolution ( Rs​ )Tailing Factor ( Tf​ )
5-Methoxy Isomer (Sterically Twisted)8.45--1.05
4-Methoxy Isomer (Target Compound)9.121.091.851.03
7-Methoxy Isomer (Highly Planar)9.851.092.101.06

Data Interpretation: A resolution ( Rs​ ) of 1.85 between the 5-methoxy and 4-methoxy isomers indicates robust baseline separation, ensuring that the target compound's purity can be accurately quantified without peak integration overlap.

References

  • Application of Bivalent Bioisostere Concept on Design and Discovery of Potent Opioid Receptor Modulators (Details validated HPLC parameters for benzo[b]thiophene-6-carboxylic acid derivatives). Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Heterobicyclic Compounds as Pharmaceutically Active Agents (US20070275962A1) (Demonstrates chromatographic behavior and retention times of functionalized benzothiophenes).

Sources

Safety Operating Guide

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid (CAS: 2091435-38-8) is a highly specialized heterocyclic building block frequently utilized in pharmaceutical research, particularly in the synthesis of leukotriene inhibitors and selective estrogen receptor modulators (SERMs). While its unique structural motifs—a sulfur-containing bicyclic ring paired with a carboxylic acid—make it invaluable for drug discovery, they also dictate stringent handling and disposal requirements.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the chemical causality behind this compound's behavior, your laboratory can implement self-validating protocols that ensure absolute safety and regulatory compliance.

Section 1: Physicochemical Profiling and Hazard Causality

To manage a chemical safely, one must understand the molecular mechanisms driving its hazards. The benzothiophene core is highly lipophilic, which contributes to its bioaccumulation potential and aquatic toxicity. The carboxylic acid moiety acts as a weak organic acid, capable of causing localized tissue irritation upon contact[1]. Furthermore, the presence of the sulfur heteroatom dictates that thermal destruction (incineration) will generate sulfur oxides (SOx), requiring specialized environmental controls[2].

Table 1: Physicochemical and Hazard Profile

ParameterValue / ClassificationOperational Implication
CAS Number 2091435-38-8Unique identifier for manifesting and SDS tracking.
Physical State Solid (Powder/Crystalline)Prone to aerosolization; requires HEPA-filtered ventilation.
GHS Health Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2AMandates strict use of contact PPE and respiratory protection.
GHS Environmental Aquatic Chronic 2Cannot be drain-disposed; requires RCRA-compliant destruction.
Combustion Byproducts CO, CO2, SOxIncineration must occur in facilities equipped with flue gas scrubbers.

Section 2: Laboratory Handling and Engineering Controls

Causality-Driven Protocol: Because the compound is a fine powder that causes respiratory irritation (STOT SE 3) and severe eye irritation, preventing dust generation is the primary operational objective[3].

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80-100 fpm[4].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 4 mil thickness). The lipophilic nature of the benzothiophene core means it can permeate compromised barriers; double-gloving is recommended during bulk transfers.

    • Eye Protection: ANSI Z87.1-compliant safety goggles (not just safety glasses) to prevent particulate ingress[1].

    • Body: Flame-resistant lab coat.

Section 3: Waste Segregation and Storage Plan

Under the Resource Conservation and Recovery Act (RCRA), while this specific compound is not a listed waste (e.g., P- or U-list), it must be managed as a characteristic or generic hazardous waste due to its aquatic toxicity and sulfur content[5].

Segregation Logic: Do not mix this waste with halogenated solvents or strong oxidizers. Mixing organic acids with strong oxidizers can lead to exothermic reactions, while mixing with halogenated waste unnecessarily increases the cost of incineration, as halogen acid furnaces (HAFs) operate under different regulatory and chemical parameters than standard organic incinerators[2].

Step-by-Step Satellite Accumulation Area (SAA) Protocol:

  • Container Selection: Use a high-density polyethylene (HDPE) or amber glass container. Avoid metal containers, as residual moisture can cause the carboxylic acid to induce localized corrosion.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Hazardous Waste - Non-Halogenated Sulfur-Containing Organic Solid (Toxic to Aquatic Life)."

  • Volume Limits: Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in the SAA.

  • Closure & Self-Validation: The container must remain tightly closed at all times unless actively adding waste. Validation Step: If you can detect a faint sulfurous or "stench" odor near the SAA, the container thread seal is compromised and must be replaced immediately[1].

Section 4: Institutional Transfer and Final Destruction

The ultimate fate of 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is high-temperature incineration. Because it contains sulfur, the EPA requires that the receiving facility be equipped to handle SOx emissions, typically via wet scrubbing systems or Boilers and Industrial Furnaces (BIFs) that neutralize the acidic gases with alkaline slurries[2].

Step-by-Step Disposal Execution:

  • Inventory Logging: Log the mass of the waste in your institutional Environmental Health and Safety (EHS) portal.

  • Manifesting: Ensure the Uniform Hazardous Waste Manifest categorizes the waste appropriately for a facility permitted to handle sulfur-bearing organics[5].

  • Transport Packaging: Place the primary HDPE container into a secondary containment bin (e.g., a UN-rated poly drum) surrounded by inert absorbent material (vermiculite) to prevent breakage during transit.

DisposalWorkflow Gen Waste Generation (Solid/Solution) Seg Waste Segregation (Keep away from Oxidizers) Gen->Seg SAA Satellite Accumulation Area (Sealed HDPE/Glass) Seg->SAA EHS EHS Transfer & RCRA Manifesting SAA->EHS Inc Permitted Incineration (T > 1000°C) EHS->Inc Scrub Flue Gas Scrubbing (SOx Neutralization) Inc->Scrub Ash Ash Landfill (Non-hazardous) Scrub->Ash

Cradle-to-grave disposal workflow for sulfur-containing organic acid waste.

Section 5: Emergency Spill Response

In the event of a localized spill, rapid containment is necessary to prevent aerosolization and environmental release into aquatic systems.

Step-by-Step Spill Recovery:

  • Isolate: Evacuate personnel from the immediate vicinity and allow the laboratory ventilation system to clear any suspended dust (wait 15 minutes).

  • Suppress: Do NOT sweep dry powder. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust formation[6].

  • Absorb/Collect: Use a disposable plastic scoop to transfer the dampened solid into a hazardous waste container. If the spill is a solution, apply an inert absorbent (sand or vermiculite) to the liquid, then scoop[6].

  • Decontaminate & Validate: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual carboxylic acid, followed by a water rinse. Validation Step: Swab the area with a pH indicator strip; a neutral pH (7.0) confirms complete decontamination.

  • Dispose: Treat all cleanup materials (scoops, paper towels, PPE) as hazardous waste.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid Solution/Solvent Assess->Liquid Dust Suppress Dust (Mist with Solvent) Solid->Dust Absorb Use Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Collect Collect in Waste Container Dust->Collect Absorb->Collect Label Label as Hazardous Waste Collect->Label

Emergency spill response decision matrix for solid and liquid states.

References

  • 40 CFR Part 260 — Hazardous Waste Management System: General . Electronic Code of Federal Regulations (eCFR). Retrieved from:[Link]

  • Hazardous Waste Combustion Guidelines . United States Environmental Protection Agency (EPA). Retrieved from: [Link]

  • Laboratory Chemical Hygiene Plan . University of Houston-Clear Lake EHS. Retrieved from:[Link]

Sources

Personal protective equipment for handling 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals scale up the synthesis or assaying of novel heterocyclic building blocks, the handling of compounds like 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid requires rigorous, causality-driven safety protocols. This guide transcends basic safety data sheets by providing a field-validated operational matrix. By understanding the why behind each safety measure, researchers can build self-validating workflows that protect personnel and preserve the integrity of the chemical.

Physicochemical & Hazard Profile

4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid is a functionalized benzothiophene derivative primarily utilized as an organic building block in medicinal chemistry[1]. Like many compounds in this structural class, it presents specific localized hazards upon exposure, particularly to mucous membranes and the respiratory tract[2][3].

Table 1: Quantitative Data & Hazard Summary

Property / HazardValue / DescriptionReference
CAS Number 2091435-38-8[1]
Molecular Formula C11H10O3S[4]
Molecular Weight 222.26 g/mol [4]
Physical State Solid (Crystalline Powder)[5]
Skin Irritation Category 2 (H315) - Causes skin irritation[3][5]
Eye Irritation Category 2A (H319) - Causes serious eye irritation[3]
Respiratory Toxicity Category 3 (H335) - May cause respiratory irritation[2]

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Safety is not about blindly wearing gear; it is about matching the physical properties of the chemical to the barrier properties of the equipment.

  • Hand Protection (Dynamic Selection):

    • Handling Dry Powder: Standard nitrile gloves (minimum 0.11 mm thickness) are sufficient to prevent skin contact and localized irritation (H315)[3].

    • Handling Solutions: If solubilizing the compound in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for biological assays, double-gloving or utilizing butyl rubber outer gloves is mandatory . Causality: DMSO acts as a rapid permeation enhancer. Standard nitrile degrades rapidly upon contact with DMSO, potentially carrying the dissolved benzothiophene directly through the dermal barrier.

  • Eye Protection:

    • Wear ANSI Z87.1 tight-fitting chemical safety goggles[3]. Causality: Fine organic powders are prone to electrostatic dispersion. Standard safety glasses with side shields do not provide adequate protection against airborne dust, which can cause severe chemical conjunctivitis[2].

  • Respiratory & Environmental Protection:

    • Handle exclusively within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood[2]. Causality: The compound is a known respiratory tract irritant (H335)[2]. If a fume hood is unavailable (e.g., during bulk transport or equipment failure), an N95 or P100 particulate respirator must be worn.

  • Body Protection:

    • A flame-resistant (FR) or 100% cotton lab coat with fitted cuffs. Causality: Synthetic fabrics (like polyester) generate static electricity, which attracts fine, fluffy benzothiophene powders to the fabric, increasing the risk of cross-contamination.

Operational Workflow: Safe Weighing and Solubilization

To ensure both safety and experimental reproducibility, every step in the handling process must act as a self-validating system.

Standard Operating Procedure (SOP)

  • Environmental Verification: Turn on the chemical fume hood and verify the face velocity is between 80-100 feet per minute (fpm). (Self-Validation: The hood's digital monitor must display a green indicator before proceeding).

  • Static Mitigation: Pass an anti-static ionizer gun over the weighing vessel and the micro-spatula. Benzothiophene carboxylic acids can hold static charges, leading to "fly-away" powder that contaminates the balance area.

  • Precision Weighing: Tare an anti-static weigh boat or a pre-labeled glass vial. Carefully transfer the solid using the ionized spatula to minimize dust generation[2].

  • Solubilization: Instead of transferring the powder to the solvent, slowly pipette the chosen solvent (e.g., DMSO) directly down the interior wall of the vial containing the powder. (Causality: Dropping powder into a liquid displaces air, ejecting aerosolized chemical into the environment).

  • Visual Validation: Cap the vial tightly and vortex. (Self-Validation: Hold the vial to the light; the complete absence of particulate matter confirms 100% solubilization, ensuring accurate downstream dosing and eliminating the risk of dry powder exposure).

HandlingWorkflow Start 1. Environmental Prep Verify Fume Hood Velocity Static 2. Static Mitigation Ionize Spatula & Vessel Start->Static Flow > 80 fpm Weigh 3. Precision Weighing Transfer Solid Static->Weigh Charge neutralized Solubilize 4. Solubilization Slow Solvent Addition Weigh->Solubilize Mass confirmed Verify 5. Visual Validation Confirm Clear Solution Solubilize->Verify Vortex applied

Workflow for the safe weighing and solubilization of benzothiophene derivatives.

Emergency Response & Spill Management

In the event of an accidental release, immediate and correct action prevents minor spills from becoming systemic exposure events.

  • Dermal Exposure: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing before reuse[3].

  • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[3]. Seek medical attention if irritation persists.

  • Spill Containment Protocol:

    • Never dry-sweep the powder. Dry sweeping aerosolizes the compound, maximizing inhalation risks[2].

    • For solid spills, lightly moisten the powder with a water mist to suppress dust, then collect it mechanically using non-sparking tools[2].

    • For liquid stock spills, apply an inert absorbent (such as vermiculite or sand), scoop into a compatible chemical waste container, and seal tightly.

SpillResponse Spill Spill Detected Assess Assess Material State Spill->Assess Solid Solid Powder Spill Apply Water Mist Assess->Solid Dry Powder Liquid Liquid/Solvent Spill Apply Inert Absorbent Assess->Liquid Dissolved Stock Clean Mechanical Collection Non-Sparking Tools Solid->Clean Dust suppressed Liquid->Clean Liquid absorbed Dispose P501 Waste Disposal Seal & Label Container Clean->Dispose Area decontaminated

Decision matrix and response pathway for localized chemical spills.

Disposal & Waste Management

Regulatory compliance dictates that all waste containing 4-Methoxy-3-methylbenzo[b]thiophene-6-carboxylic acid must be handled under P501 guidelines (Dispose of contents/container to an approved waste disposal plant)[5].

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must be placed in a heavy-duty, puncture-resistant bag, sealed, and labeled as "Hazardous Solid Waste - Organic Irritant."

  • Liquid Waste: Solutions containing this compound must be segregated based on the solvent used. Non-halogenated solvents (like DMSO) must go into designated non-halogenated organic waste carboys. Ensure the carboy is stored in a secondary containment tray in a well-ventilated area[5].

References

  • Cole-Parmer. Material Safety Data Sheet - Benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.